Product packaging for Piridocaine Hydrochloride(Cat. No.:CAS No. 69780-83-2)

Piridocaine Hydrochloride

Número de catálogo: B10859276
Número CAS: 69780-83-2
Peso molecular: 284.78 g/mol
Clave InChI: AOTAYHZDDHTRBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

See also: Piridocaine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21ClN2O2 B10859276 Piridocaine Hydrochloride CAS No. 69780-83-2

Propiedades

Número CAS

69780-83-2

Fórmula molecular

C14H21ClN2O2

Peso molecular

284.78 g/mol

Nombre IUPAC

2-piperidin-2-ylethyl 2-aminobenzoate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11;/h1-2,6-7,11,16H,3-5,8-10,15H2;1H

Clave InChI

AOTAYHZDDHTRBZ-UHFFFAOYSA-N

SMILES canónico

C1CCNC(C1)CCOC(=O)C2=CC=CC=C2N.Cl

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piridocaine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine (B1208490) hydrochloride is a local anesthetic agent belonging to the ester class of compounds. Its primary pharmacological function is the induction of transient and reversible regional anesthesia. This technical guide provides a comprehensive overview of the core mechanism of action of piridocaine hydrochloride, with a focus on its molecular interactions and physiological effects. In the absence of extensive publicly available research specifically on this compound, this guide leverages established principles of local anesthetic pharmacology and draws parallels with well-characterized analogues, such as lidocaine (B1675312), to provide a robust framework for understanding its activity.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2] These channels are critical for the initiation and propagation of action potentials, the fundamental signals for nerve impulse transmission.[2][3] By inhibiting the influx of sodium ions through these channels, this compound prevents the depolarization of the neuronal membrane, thereby blocking the generation and conduction of nerve impulses and resulting in a loss of sensation in the innervated area.[1][2]

State-Dependent Blockade

The interaction of local anesthetics with VGSCs is highly dependent on the conformational state of the channel. The three primary states are resting (closed), open, and inactivated. This compound is thought to exhibit a state-dependent binding affinity, preferentially targeting the open and inactivated states of the sodium channel. This "modulated receptor hypothesis" posits that the drug has a higher affinity for channels that are actively being used, a phenomenon known as use-dependent block.[4][5] This property is clinically significant as it allows for a more pronounced effect in rapidly firing neurons, such as those transmitting pain signals.

Quantitative Analysis of Sodium Channel Inhibition

Table 1: Representative IC50 Values for Lidocaine Inhibition of Voltage-Gated Sodium Channels

Channel StateCell TypeHolding Potential (mV)IC50 (µM)
RestingHEK293-120775.6 ± 37.1[6]
InactivatedHEK293-9018.4 ± 2.6[6]
Resting (automated patch-clamp)HEK293-120578.7 ± 74.3[6]
Inactivated (automated patch-clamp)HEK293-9017.9 ± 2.0[6]

Note: This data is for lidocaine and serves as a proxy to illustrate the expected state-dependent affinity of a local anesthetic like this compound.

Signaling Pathway and Molecular Interactions

The action of this compound at the molecular level involves its diffusion across the neuronal membrane and subsequent interaction with its binding site within the pore of the VGSC.

piridocaine_pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space cluster_channel Voltage-Gated Sodium Channel Piridocaine_HCL Piridocaine-H⁺ (Charged) Piridocaine_Base Piridocaine (Neutral Base) Piridocaine_HCL->Piridocaine_Base Deprotonation Piridocaine_Base_Mem Piridocaine (Neutral Base) Piridocaine_Base->Piridocaine_Base_Mem Diffusion Piridocaine_Base_Intra Piridocaine (Neutral Base) Piridocaine_Base_Mem->Piridocaine_Base_Intra Diffusion Piridocaine_HCL_Intra Piridocaine-H⁺ (Charged) Piridocaine_Base_Intra->Piridocaine_HCL_Intra Reprotonation Na_Channel Sodium Channel Pore (Open/Inactivated State) Piridocaine_HCL_Intra->Na_Channel Binding to Receptor Site Block Blockade of Na⁺ Influx Na_Channel->Block

This compound Signaling Pathway.

Experimental Protocols

Detailed experimental investigation is crucial for elucidating the precise mechanism of action of this compound. The following are representative protocols that can be adapted for this purpose.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated neurons or cells expressing VGSCs.

Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium currents.

Methodology:

  • Cell Culture: Utilize primary neuronal cultures (e.g., dorsal root ganglion neurons) or a cell line heterologously expressing a specific sodium channel isoform (e.g., HEK293 cells).

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should be formulated to mimic the intracellular ionic environment.

  • Recording:

    • Establish a giga-ohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where sodium channels are in the resting state (e.g., -100 mV).

    • Apply depolarizing voltage steps to elicit sodium currents.

  • Drug Application: Perfuse the recording chamber with varying concentrations of this compound.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug to determine the concentration-response relationship and calculate the IC50 value. Utilize specific voltage protocols to investigate use-dependent and state-dependent blockade.

patch_clamp_workflow start Start cell_prep Prepare Cell Culture (e.g., DRG neurons or HEK293 cells) start->cell_prep pipette_prep Fabricate and Fill Patch Pipette cell_prep->pipette_prep seal Establish Giga-ohm Seal pipette_prep->seal whole_cell Achieve Whole-Cell Configuration seal->whole_cell record_control Record Baseline Sodium Currents whole_cell->record_control apply_drug Apply this compound record_control->apply_drug record_drug Record Sodium Currents with Drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Currents washout->record_washout analyze Analyze Data (IC50, use-dependence) record_washout->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Characterization of Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Piridocaine Hydrochloride, a local anesthetic of the aminobenzoate ester class. Due to the limited availability of direct experimental data for this compound, this guide presents a plausible synthetic route and expected characterization profiles based on established chemical principles and data from structurally analogous compounds. Detailed experimental protocols are provided to facilitate its preparation and analysis in a laboratory setting.

Introduction to this compound

Piridocaine is a local anesthetic belonging to the family of aminobenzoate esters. Its chemical structure, 2-piperidin-2-ylethyl 2-aminobenzoate, features a lipophilic aminobenzoic acid moiety linked via an ester bond to a hydrophilic amino alcohol, 2-(2-hydroxyethyl)piperidine. This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and block sodium ion channels, thereby inhibiting the propagation of nerve impulses. Piridocaine is typically used as its hydrochloride salt to enhance its solubility and stability.

Chemical Structure of Piridocaine:

Piridocaine Structure

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the synthesis of the key intermediate, 2-(2-hydroxyethyl)piperidine, followed by its esterification with 2-aminobenzoic acid and subsequent conversion to the hydrochloride salt.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-(2-hydroxyethyl)piperidine cluster_1 Step 2: Esterification and Salt Formation 2-Pyridineethanol 2-Pyridineethanol H2_Catalyst H₂ / Catalyst (e.g., PtO₂, Rh/C) 2-Pyridineethanol->H2_Catalyst 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine H2_Catalyst->2-(2-hydroxyethyl)piperidine 2-Aminobenzoic_acid 2-Aminobenzoic acid Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) 2-Aminobenzoic_acid->Acid_Catalyst 2-(2-hydroxyethyl)piperidine_reac 2-(2-hydroxyethyl)piperidine 2-(2-hydroxyethyl)piperidine_reac->Acid_Catalyst Piridocaine_base Piridocaine (free base) Acid_Catalyst->Piridocaine_base HCl HCl (in ether) Piridocaine_base->HCl Piridocaine_HCl This compound HCl->Piridocaine_HCl

Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-(2-hydroxyethyl)piperidine

This procedure is based on the catalytic hydrogenation of 2-pyridineethanol.

  • Materials: 2-pyridineethanol, Ethanol (B145695), Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), Hydrogen gas.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-pyridineethanol (1 mole) in ethanol (500 mL).

    • Carefully add the hydrogenation catalyst (e.g., 1-2 mol% PtO₂ or 5% Rh/C).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the recommended pressure for the chosen catalyst (typically 50-100 psi).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates the completion of the reaction.

    • Carefully depressurize the vessel and purge with nitrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield crude 2-(2-hydroxyethyl)piperidine.

    • Purify the product by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the Fischer esterification of 2-aminobenzoic acid with the synthesized 2-(2-hydroxyethyl)piperidine, followed by salt formation.

  • Materials: 2-Aminobenzoic acid, 2-(2-hydroxyethyl)piperidine, Concentrated sulfuric acid, Toluene (B28343), Diethyl ether, Sodium carbonate solution (10%), Anhydrous sodium sulfate, Hydrochloric acid (gas or concentrated solution in a suitable solvent like diethyl ether).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminobenzoic acid (1 mole), 2-(2-hydroxyethyl)piperidine (1.2 moles), and toluene (as a solvent to facilitate water removal).

    • Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole) to the stirred mixture.

    • Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain crude Piridocaine free base as an oil or solid.

    • Dissolve the crude Piridocaine base in anhydrous diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring.

    • This compound will precipitate as a white solid.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the recommended analytical techniques and expected results based on the known structure and data from analogous compounds.

Characterization Workflow

Characterization_Workflow Start Synthesized This compound Purity Purity Assessment (HPLC/TLC) Start->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (ESI-MS) Structure->MS IR Infrared Spectroscopy (FT-IR) Structure->IR Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final

Figure 2: Workflow for the characterization of this compound.
Data Presentation

Table 1: Physicochemical and Chromatographic Data (Expected)

ParameterExpected Value/Range
Molecular Formula C₁₄H₂₁ClN₂O₂
Molecular Weight 284.78 g/mol
Appearance White to off-white crystalline solid
Melting Point (°C) To be determined experimentally
Solubility Soluble in water and ethanol
TLC (Silica gel) Rf value dependent on eluent
HPLC Retention Time Dependent on column and mobile phase
Spectroscopic and Spectrometric Data (Predicted)

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons 6.5 - 8.0 (multiplets)110 - 150
-NH₂ Protons ~5.0 (broad singlet)-
-O-CH₂- ~4.3 (triplet)~65
-CH₂-CH(piperidine)- ~3.5 (multiplet)~45
Piperidine Ring Protons 1.2 - 3.2 (multiplets)24 - 55
Ester Carbonyl (-COO-) -~167

Table 3: Predicted Mass Spectrometry (ESI-MS) Data

Ion Predicted m/z Description
[M+H]⁺ 249.16Molecular ion of the free base
Fragment 1 120.04Fragment corresponding to the aminobenzoyl moiety
Fragment 2 128.11Fragment corresponding to the piperidinylethanol moiety

Table 4: Predicted FT-IR Absorption Bands (in cm⁻¹)

Functional Group Predicted Wavenumber Range
N-H Stretch (amine) 3300 - 3500 (two bands)
N-H Stretch (ammonium) 2400 - 2800 (broad)
C-H Stretch (aliphatic) 2850 - 3000
C=O Stretch (ester) 1700 - 1720
C=C Stretch (aromatic) 1590 - 1620
C-O Stretch (ester) 1250 - 1300
C-N Stretch 1180 - 1250
Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH adjusted). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan, expected to be around 290-310 nm, characteristic of aminobenzoates.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample into the HPLC system and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure: Acquire ¹H NMR and ¹³C NMR spectra. The predicted chemical shifts in Table 2 can be used for spectral assignment.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.

  • Procedure: Obtain the mass spectrum. The expected molecular ion peak and major fragments are listed in Table 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Procedure: Record the IR spectrum in the range of 4000-400 cm⁻¹. The expected absorption bands are provided in Table 4.

Conclusion

This technical guide outlines a feasible synthetic pathway and a comprehensive characterization strategy for this compound. While direct experimental data is scarce, the provided protocols and predicted data, based on the principles of organic chemistry and analogy to similar structures, offer a solid foundation for researchers and scientists in the field of drug development to synthesize and characterize this local anesthetic. The successful execution of these methods will enable the generation of reliable data to fully elucidate the properties of this compound.

An In-depth Technical Guide to the Solubility and Stability of Piridocaine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility and stability data for Piridocaine Hydrochloride (CAS 69780-83-2), also known as Lucaine Hydrochloride. Therefore, this guide provides a comprehensive overview of the principles and methodologies for these studies by leveraging detailed information on its close structural and functional analogs, Lidocaine (B1675312) Hydrochloride and Prilocaine Hydrochloride. The data and experimental protocols presented herein are for these analog compounds and should be considered illustrative for this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility and stability profiles critical for the formulation and lifecycle management of amide-type local anesthetics.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. For parenteral, oral, and topical dosage forms, understanding the solubility in various solvents, pH conditions, and temperatures is fundamental.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of the analyte in a specific solvent at a controlled temperature.

Materials and Apparatus:

  • Analyte (e.g., Lidocaine Hydrochloride, Prilocaine Hydrochloride)

  • Solvents (e.g., purified water, ethanol, methanol, phosphate (B84403) buffers of various pH)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • An excess amount of the solid analyte is added to a known volume of the solvent in a sealed flask.

  • The flasks are placed in an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The time to reach equilibrium should be predetermined through preliminary studies (typically 24-72 hours).

  • After reaching equilibrium, the suspensions are allowed to stand to allow for the sedimentation of undissolved particles.

  • An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solids.

  • The filtrate is then appropriately diluted with the solvent.

  • The concentration of the dissolved analyte in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The experiment is performed in triplicate to ensure the reliability of the results.

Solubility Data for Lidocaine Hydrochloride and Prilocaine Hydrochloride

The following tables summarize the reported solubility of Lidocaine Hydrochloride and Prilocaine Hydrochloride in various solvents.

Table 1: Solubility of Lidocaine Hydrochloride

SolventSolubility DescriptionQuantitative Value (if available)Reference
WaterVery soluble1 g in 0.7 mL[1]
EthanolVery soluble1 g in 1.5 mL[1]
ChloroformSoluble-[2]
Diethyl EtherPractically insoluble-[2]
MethanolVery soluble-[3]

Table 2: Solubility of Prilocaine Hydrochloride

SolventSolubility DescriptionQuantitative Value (if available)Reference
WaterFreely soluble1 g in 5 mL[4]
EthanolFreely soluble-[5]
ChloroformSlightly soluble-[5]
AcetoneVery slightly soluble-[5]
Diethyl EtherPractically insoluble-[5]

Stability Studies

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a key component, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guidelines, expose the drug substance to stress conditions to accelerate its degradation.[6][7]

Objective: To identify the degradation pathways and potential degradation products of the analyte under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N to 1 N HCl) and heated (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 N to 1 N NaOH) and heated (e.g., 60-80 °C) for a defined period.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-100 °C) in a controlled oven.

  • Photostability: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions or expose the solid drug to the stress conditions outlined above.

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

  • Aim for a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without being overly complex.[6]

Stability-Indicating HPLC Method (Example for Lidocaine Hydrochloride)

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation and separate it from its degradation products.

Table 3: Example HPLC Method for Lidocaine Hydrochloride Stability Testing

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile : Methanol (70:20:10, v/v/v)
Flow Rate 1.5 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient

This is an example method; specific conditions may need to be optimized.[8]

Degradation Pathway of Lidocaine

Understanding the degradation pathway is essential for identifying and controlling impurities. The primary degradation pathway for lidocaine involves hydrolysis of the amide bond.

  • Hydrolysis: The amide linkage in lidocaine can be hydrolyzed under both acidic and basic conditions to yield 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid.[9] 2,6-dimethylaniline is a known impurity and a potential degradation product that needs to be monitored.

  • Oxidation: N-oxidation of the tertiary amine can also occur.[10]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid analyte to solvent prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Quantify using HPLC/UV-Vis analysis2->analysis3 G cluster_stress Stress Conditions start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradants & Pathway analysis->evaluation G parent Parent Drug Amide Linkage hydrolysis_product1 Degradant 1 Aromatic Amine parent->hydrolysis_product1 Hydrolysis hydrolysis_product2 Degradant 2 Amino Acid Derivative parent->hydrolysis_product2 Hydrolysis oxidation_product Degradant 3 N-Oxide parent->oxidation_product Oxidation

References

Quantitative Analysis of Piridocaine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of analytical methodologies for the quantification of Piridocaine Hydrochloride. Given the structural similarity of Piridocaine to other amide-type local anesthetics, this document details established analytical techniques for analogous compounds, such as lidocaine (B1675312) and prilocaine (B1678100), which can be adapted and validated for the precise quantification of this compound in various sample matrices. The guide covers the principles, detailed experimental protocols, and comparative quantitative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).

Introduction to this compound and its Analytical Importance

This compound is an amide-type local anesthetic. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount throughout the drug development lifecycle.[1] It ensures compliance with regulatory standards, guarantees patient safety, and is crucial for formulation development, stability studies, and pharmacokinetic and toxicokinetic assessments.[1] This guide outlines the core analytical techniques that can be employed for these purposes.

Core Analytical Methodologies

A variety of analytical techniques are suitable for the quantification of this compound.[1] The choice of method often depends on the sample matrix, the required sensitivity, and the specific application, such as quality control, impurity profiling, or analysis in biological fluids. The most prominent methods include:

  • High-Performance Liquid Chromatography (HPLC): Widely regarded as the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and versatility.

  • Gas Chromatography (GC): A powerful technique, particularly when coupled with a mass spectrometer (MS), for the analysis of volatile and thermally stable compounds.

  • UV-Visible Spectrophotometry: A simpler, cost-effective method suitable for routine analysis of the pure compound or in simple formulations.

  • Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for chiral separations and the analysis of small sample volumes.

Comparative Quantitative Data

The following table summarizes typical quantitative performance parameters for the analytical methods described, based on data from analogous local anesthetic hydrochlorides. It is imperative to note that these values serve as a guideline, and specific validation for this compound is required to establish method performance.

Analytical MethodAnalyte (Analog)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Lidocaine HCl20-100 µg/mL1.54 µg/mL4.68 µg/mL95-105%<2%[2]
Lidocaine HCl0.1–0.5 µg/mL0.00521 µg/mL0.01645 µg/mL96-100%≤0.57%[3]
Lidocaine & Diltiazem HCl20–500 µg/mL1.74 µg/mL (LID)5.30 µg/mL (LID)99.10–100.65% (LID)-[4]
GC-MS Prilocaine HCl (in plasma)20-250 ng/mL10 ng/mL20 ng/mL>91%<6.0%[5][6]
Prilocaine HCl40-1000 ng/mL15 ng/mL31 ng/mL-≤3.5%[7]
GC-FID Lidocaine HCl0.1-5.0 µg/mL0.03 µg/mL0.11 µg/mL99.47%<3.0%
UV-Vis Spectrophotometry Lidocaine1.44 – 69.31 ppm----[8]
Capillary Electrophoresis Amide Local Anesthetics-~30 ng/mL-~90%<2%[9]

Data presented is for analogous compounds and should be considered indicative. Method validation for this compound is essential.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar local anesthetics and should be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., 10mM Dipotassium monohydrogen phosphate) and acetonitrile (B52724) (e.g., 20:80 v/v). The pH should be optimized for this compound (a starting point could be pH 7.0, adjusted with phosphoric acid).[2][4]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined (a starting point could be around 220-263 nm).[2][4]

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent like methanol (B129727) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 20-100 µg/mL).[2]

  • Sample Preparation: For a pharmaceutical formulation, accurately weigh a portion of the homogenized sample (e.g., cream, gel) or measure a precise volume of a liquid formulation. Dissolve or dilute it in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection. The final concentration should fall within the calibration range.

c. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

d. Method Validation: The method must be validated according to ICH guidelines (Q2(R1)), assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][10][11][12][13]

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

This method is highly sensitive and selective, making it suitable for the determination of this compound in complex matrices like biological fluids.

a. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI).

  • Mass Analyzer: Quadrupole, operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

b. Standard and Sample Preparation:

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., lidocaine or another local anesthetic) should be used.

  • Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) by spiking with known amounts of this compound and a constant concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add the internal standard.

    • Alkalinize the sample with a suitable base (e.g., NaOH).

    • Extract the analytes with an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) and inject into the GC-MS system.

c. Analysis Procedure:

  • Inject the extracted calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Inject the extracted samples.

  • Quantify this compound in the samples using the calibration curve.

UV-Visible Spectrophotometry

This is a straightforward and rapid method for the quantification of this compound in pure form or in simple pharmaceutical formulations.

a. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

b. Reagents and Solutions:

  • Solvent: A suitable solvent in which this compound is soluble and stable, and that does not absorb in the region of interest (e.g., distilled water, methanol, or a buffer solution).

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent.

c. Analysis Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a suitable UV range (e.g., 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and can be an alternative to HPLC, especially for chiral separations if different stereoisomers of Piridocaine exist.

a. Instrumentation and Conditions:

  • CE System: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Background Electrolyte (BGE): A buffer solution at a specific pH (e.g., phosphate (B84403) buffer). The composition and pH of the BGE need to be optimized for the separation of this compound.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Temperature: Controlled temperature (e.g., 25°C).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at the λmax of this compound.

b. Standard and Sample Preparation:

  • Prepare standard and sample solutions in the BGE or a compatible solvent at low concentrations.

c. Analysis Procedure:

  • Condition the capillary with a sequence of rinses (e.g., NaOH, water, BGE).

  • Inject the standard or sample solution.

  • Apply the separation voltage.

  • Detect the analyte as it passes the detector.

  • Quantification is based on the peak area, similar to chromatography.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification start Obtain Sample (Bulk Drug / Formulation / Biological Fluid) weigh Weigh/Measure Sample start->weigh dissolve Dissolve/Dilute in Suitable Solvent weigh->dissolve extract Extraction (if necessary, e.g., LLE/SPE) dissolve->extract filter Filter (0.45 µm) extract->filter analysis Instrumental Analysis (HPLC / GC / UV-Vis / CE) filter->analysis data Data Acquisition analysis->data quant Quantification (Calibration Curve) data->quant report Report Results quant->report hplc_workflow prep_mobile_phase Prepare Mobile Phase system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions inject_standards Inject Standards (Construct Calibration Curve) prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples system_suitability System Suitability Test system_equilibration->system_suitability inject_standards->inject_samples data_processing Data Processing (Peak Integration) inject_samples->data_processing quantification Calculate Concentration data_processing->quantification system_suitability->inject_standards

References

Piridocaine Hydrochloride: A Neuropharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Local anesthetics are a cornerstone of pain management in clinical practice. They function by reversibly blocking nerve conduction near their site of administration, thereby producing a transient and localized loss of sensory, motor, and autonomic nerve function. Piridocaine hydrochloride is classified within this broad category of therapeutic agents. However, unlike more extensively studied local anesthetics such as lidocaine (B1675312) or bupivacaine, the specific neuropharmacological properties of Piridocaine remain largely uncharacterized in contemporary scientific research. This document aims to provide an in-depth guide based on the limited available information and to delineate the areas where further research is critically needed.

Core Neuropharmacology

Mechanism of Action

The fundamental mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) on the intracellular side of the neuronal membrane. By binding to the open or inactivated state of these channels, they prevent the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a dose-dependent decrease in the rate of rise of the action potential, an increase in the threshold for electrical excitation, and ultimately, the prevention of action potential propagation. While this is the presumed mechanism for this compound, specific details regarding its interaction with different sodium channel isoforms (e.g., Nav1.1-Nav1.9) are unknown.

Signaling Pathways

The primary signaling pathway affected by local anesthetics is the transmission of nociceptive signals from the periphery to the central nervous system. By blocking sodium channels in sensory neurons, this compound would interrupt the propagation of pain signals.

G cluster_Neuron Sensory Neuron Noxious_Stimulus Noxious Stimulus Na_Channel Voltage-Gated Sodium Channel Noxious_Stimulus->Na_Channel Activates Action_Potential Action Potential Propagation Na_Channel->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Piridocaine Piridocaine HCl Piridocaine->Na_Channel Blocks

Figure 1: Presumed Mechanism of Action of this compound.

Quantitative Data

A thorough review of scientific databases and literature reveals a significant lack of quantitative pharmacological data for this compound. Key metrics essential for a comprehensive neuropharmacological profile, such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50), have not been publicly reported.

Table 1: Quantitative Neuropharmacological Data for this compound

ParameterValueReceptor/ChannelSpecies/TissueReference
Ki (nM)Not Available---
IC50 (µM)Not Available---
EC50 (µM)Not Available---
Emax (%)Not Available---

The absence of this data prevents a detailed comparison of this compound with other local anesthetics and hinders any structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for the neuropharmacological investigation of this compound are not available in the reviewed literature. To characterize this compound, standard preclinical assays would be required. The following represents a logical workflow for such a research program.

G cluster_Workflow Proposed Experimental Workflow for this compound Step1 In Vitro Characterization Step2 Receptor Binding Assays (Radioligand or Fluorescence-based) Step1->Step2 Determine Binding Affinity (Ki, IC50) Step3 Electrophysiology Studies (Patch-Clamp on Neuronal Cells) Step1->Step3 Assess Sodium Channel Blockade (Potency, State-dependence) Step4 Ex Vivo Studies (Isolated Nerve Preparations) Step3->Step4 Evaluate Compound Action Potential Inhibition Step5 In Vivo Studies (Animal Models of Nociception) Step4->Step5 Confirm Anesthetic Efficacy and Duration

Figure 2: A Proposed Research Workflow for this compound.

A standard receptor binding assay protocol would involve:

  • Preparation of cell membranes expressing the target receptor (e.g., sodium channels).

  • Incubation of the membranes with a radiolabeled ligand known to bind to the receptor.

  • Addition of varying concentrations of this compound to compete with the radioligand.

  • Separation of bound and free radioligand by filtration.

  • Quantification of radioactivity to determine the displacement curve and calculate the Ki or IC50 value.

A typical electrophysiology protocol using the patch-clamp technique would entail:

  • Culturing of primary neurons or a suitable neuronal cell line.

  • Obtaining a whole-cell patch-clamp recording from a single cell.

  • Application of voltage protocols to elicit sodium currents.

  • Perfusion of the cell with known concentrations of this compound.

  • Measurement of the reduction in sodium current amplitude to determine the dose-response relationship and the effect on channel gating properties.

Conclusion and Future Directions

This compound is a local anesthetic for which there is a notable scarcity of detailed neuropharmacological data. While its primary mechanism of action is inferred to be the blockade of voltage-gated sodium channels, the specifics of this interaction, its receptor binding profile, and its effects on neuronal signaling pathways have not been adequately investigated or reported.

For drug development professionals and researchers, this compound represents a compound with an incomplete scientific profile. Future research should prioritize the systematic characterization of its pharmacological properties using modern in vitro and in vivo techniques. Such studies are essential to fully understand its potential therapeutic applications and to compare its efficacy and safety profile with other local anesthetic agents. The lack of available data underscores the importance of comprehensive pharmacological profiling for all therapeutic agents, even those with a long history of classification within a particular drug class.

Piridocaine Hydrochloride: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties and structural information for Piridocaine Hydrochloride. The data presented herein is based on publicly available chemical databases.

Core Chemical Properties and Identifiers

PropertyValue
Molecular Formula C14H20N2O2.ClH[1]
Molecular Weight 284.78 g/mol [1]
IUPAC Name 2-(piperidin-2-yl)ethyl 2-aminobenzoate (B8764639) hydrochloride
SMILES c1ccc(c(c1)C(=O)OCCC2CCCCN2)N.Cl[1]
InChI InChI=1S/C14H20N2O2.ClH/c15-13-7-2-1-6-12(13)14(17)18-10-8-11-5-3-4-9-16-11;/h1-2,6-7,11,16H,3-5,8-10,15H2;1H[1]
InChIKey AOTAYHZDDHTRBZ-UHFFFAOYSA-N[1]
Stereochemistry Racemic[1][2]
Common Synonyms Lucaine, Beta-(2-piperidyl)ethyl o-aminobenzoate[2]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. This visualization was generated based on its SMILES (Simplified Molecular-Input Line-Entry System) representation.

Figure 1. 2D structure of this compound.

Experimental Protocols

A comprehensive search of available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. While methods for related local anesthetic compounds such as lidocaine (B1675312) and prilocaine (B1678100) are documented, these protocols are not directly applicable to this compound and are therefore not included in this guide to maintain accuracy.

Further Research

Professionals in drug development and research are encouraged to perform their own internal experimental evaluations to determine the quantitative chemical properties of this compound, such as its melting point, boiling point, solubility profile, and pKa. The development of validated analytical methods, for instance using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), would be essential for quality control and further research into this compound.

References

The Enigmatic History of Piridocaine Hydrochloride: An Obscure Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piridocaine Hydrochloride, identified by its IUPAC name 2-(2-Piperidinyl)ethyl 2-aminobenzoate (B8764639) hydrochloride, represents a seldom-documented chapter in the extensive history of local anesthetic development. Despite its structural similarities to other well-known "-caine" anesthetics, a comprehensive review of scientific literature, historical medical texts, and patent databases reveals a conspicuous absence of information regarding its discovery, synthesis, and clinical application. This technical guide aims to provide a framework for understanding this compound within the broader context of local anesthetic research, while acknowledging the profound lack of specific data on the compound itself. Its obscurity suggests it may have been a compound of transient academic interest or a pharmaceutical candidate that did not proceed to clinical significance.

Historical Context: The Quest for Safer Anesthesia

The development of local anesthetics is a rich narrative that began with the isolation of cocaine from coca leaves in the mid-19th century.[1] While revolutionary, cocaine's toxicity and addictive properties spurred a multi-decade search for synthetic alternatives.[1] This research led to the classification of local anesthetics into two primary groups: amino esters and amino amides.[2]

Piridocaine, as an ester of aminobenzoic acid, falls into the former category, which includes pioneering drugs like procaine (B135) (Novocain), synthesized in 1904.[2] The fundamental structure of these agents typically consists of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic amine group.[3] The nature of the hydrophilic amine, often a tertiary amine, is crucial for the molecule's solubility and anesthetic properties. Piridocaine's distinguishing feature is the inclusion of a piperidine (B6355638) ring in its hydrophilic portion, a characteristic shared by some other local anesthetics which can influence lipid solubility and duration of action.

This compound: A Chemical Overview

While the specific discovery and development history of this compound remains elusive, its chemical structure provides clues to its intended function and potential properties.

Table 1: Chemical and Physical Properties of Piridocaine

PropertyValue
IUPAC Name2-(2-Piperidinyl)ethyl 2-aminobenzoate
Molecular FormulaC₁₄H₂₀N₂O₂
Molar Mass248.32 g/mol
Chemical ClassAmino Ester Local Anesthetic

Note: Data is limited and derived from basic chemical databases. No experimental data from dedicated studies on Piridocaine was found.

Synthesis

A specific, documented synthesis protocol for this compound has not been located in the reviewed literature. However, based on its structure as an amino ester, a plausible synthetic pathway can be hypothesized. This would likely involve the esterification of 2-aminobenzoic acid (anthranilic acid) with 2-(2-piperidinyl)ethanol.

Below is a conceptual workflow for such a synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final_product Final Product A 2-Aminobenzoic Acid C Esterification A->C B 2-(2-Piperidinyl)ethanol B->C D Piridocaine (Free Base) C->D Formation of Ester Linkage E This compound D->E Treatment with HCl

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action (Presumed)

Given its classification as an amino ester local anesthetic, this compound would be expected to exert its effects by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This action would prevent the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a localized loss of sensation.

The general mechanism for local anesthetics is illustrated in the following signaling pathway diagram.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx No_Na_influx Blocked Na+ Influx Na_channel->No_Na_influx Piridocaine_ext Piridocaine HCl (Cationic) Piridocaine_int Piridocaine (Uncharged) Piridocaine_ext->Piridocaine_int Diffusion Receptor Receptor Site Piridocaine_int->Receptor Binding Receptor->Na_channel Inhibition Nerve_impulse Nerve Impulse (Action Potential) No_impulse Blocked Nerve Impulse (Anesthesia)

Caption: Presumed mechanism of action for this compound.

Experimental and Clinical Data: A Void in the Record

A defining feature of this compound is the apparent lack of published experimental or clinical data. Extensive searches of prominent scientific databases have yielded no studies detailing its pharmacological profile, such as:

  • Potency and Efficacy: No comparative data on its anesthetic strength relative to other agents.

  • Onset and Duration of Action: No information on how quickly it takes effect or how long the anesthetic effect lasts.

  • Toxicity: No data on its potential for local or systemic toxicity.

  • Pharmacokinetics: No studies on its absorption, distribution, metabolism, and excretion.

Similarly, there are no records of clinical trials investigating the safety and efficacy of this compound in human subjects. This suggests that the compound either showed no promise in early preclinical studies or was abandoned for other scientific or commercial reasons before reaching the clinical trial phase.

Conclusion

This compound remains an enigma in the history of pharmacology. While its chemical structure places it firmly within the family of amino ester local anesthetics, the historical and scientific record is silent on its origins and development. For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder that the path of pharmaceutical research is often marked by numerous candidates that, for a multitude of reasons, do not advance to widespread use. The absence of data precludes any detailed technical assessment, leaving its potential properties and the reasons for its obscurity as matters of speculation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiology Studies of Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine Hydrochloride is a local anesthetic agent. The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By inhibiting these channels, local anesthetics prevent the transmission of nerve impulses, leading to a loss of sensation. In vitro electrophysiology, particularly the patch-clamp technique, is the gold standard for investigating the interaction of compounds like this compound with ion channels at the molecular level.

These application notes provide a detailed framework for characterizing the effects of this compound on various ion channels using in vitro electrophysiology. Due to a scarcity of published data specific to this compound, the following protocols and data are based on established methodologies for other well-characterized local anesthetics, such as lidocaine. These should serve as a comprehensive guide for researchers to design and execute their own studies.

Data Presentation: Comparative Quantitative Data of Local Anesthetics

Local AnestheticIon Channel SubtypeCell TypeHolding Potential (mV)IC50
LidocainehNaV1.5HEK293-120775.6 ± 37.1 µM[1]
LidocainehNaV1.5HEK293-9018.4 ± 2.6 µM[1]
LidocaineKATP ChannelsRat Cardiomyocytes043 ± 4.7 µmol/L[1]
LidocainehERG K+ ChannelsHEK293Not Specified88.63 ± 7.99 µmol/L[1]
LidocaineI(h) currentRat Thalamocortical NeuronsNot Specified72 µM[2]
BupivacaineVoltage-gated K+ channelsN/AN/A92 µM
TetracaineVoltage-gated K+ channelsN/AN/A946 µM

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to assess the effects of this compound on voltage-gated sodium and potassium channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels (VGSCs).

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing a specific VGSC subtype (e.g., NaV1.5, NaV1.7) are recommended. Primary cultured neurons or cardiomyocytes can also be used.

Materials:

  • External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound stock solution (e.g., 100 mM in deionized water).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Microscope and micromanipulators.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell membrane at a holding potential of -100 mV to ensure most sodium channels are in the resting state.

    • Apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

    • Record a stable baseline current for at least 3-5 minutes.

  • Drug Application:

    • Prepare a series of dilutions of this compound in the external solution (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 2-3 minutes).

    • Record the peak sodium current at each concentration.

  • Washout: Perfuse the cell with the control external solution to observe the reversal of the drug effect.

  • Data Analysis:

    • Measure the peak inward current amplitude at each drug concentration.

    • Normalize the current to the baseline control.

    • Plot the normalized current as a function of the drug concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Characterization of State-Dependent Inhibition

Objective: To determine if this compound preferentially binds to the resting, open, or inactivated state of the sodium channel.

Procedure:

  • Resting State Inhibition (Tonic Block):

    • From a hyperpolarized holding potential (e.g., -120 mV), apply brief depolarizing pulses (e.g., to -10 mV) at a low frequency (e.g., 0.1 Hz) to minimize channel opening.

    • Apply different concentrations of this compound and measure the reduction in peak current.

  • Inactivated State Inhibition:

    • Hold the membrane at various depolarized potentials (e.g., from -110 mV to -60 mV for 500 ms) to induce steady-state inactivation.

    • Apply a test pulse (e.g., to -10 mV) to measure the fraction of non-inactivated channels.

    • Repeat this protocol in the presence of this compound to determine if the steady-state inactivation curve is shifted.

  • Use-Dependent (Phasic) Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a higher frequency (e.g., 5 Hz or 10 Hz).

    • Measure the progressive decrease in the peak current amplitude during the pulse train in the absence and presence of this compound. A more rapid decline in the presence of the drug indicates use-dependent block.

Protocol 3: Whole-Cell Voltage-Clamp Recording of Potassium Currents

Objective: To determine the effect of this compound on voltage-gated potassium channels (VGKCs).

Cell Lines: HEK-293 cells expressing specific VGKC subtypes (e.g., Kv1.1, Kv7.2/7.3) or primary neurons/cardiomyocytes.

Materials:

  • External Solution (in mM): Same as for sodium currents.

  • Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution.

  • Patch-clamp setup as described above.

Procedure:

  • Follow steps 1-5 from Protocol 1 to achieve the whole-cell configuration.

  • Baseline Recording:

    • Hold the cell at a potential where potassium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit outward potassium currents.

    • Record a stable baseline of current families.

  • Drug Application: Perfuse with increasing concentrations of this compound and record the potassium currents at each concentration.

  • Washout: Perfuse with control solution to check for reversibility.

  • Data Analysis:

    • Measure the steady-state outward current at a specific depolarizing step (e.g., +40 mV) for each drug concentration.

    • Construct a concentration-response curve and calculate the IC50.

    • Analyze changes in channel activation and inactivation kinetics.

Visualizations

Signaling Pathway of Local Anesthetic Action

LocalAnesthetic_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Piridocaine_ext Piridocaine (Extracellular) Piridocaine_int Piridocaine (Intracellular) Piridocaine_ext->Piridocaine_int Diffusion VGSC Voltage-Gated Sodium Channel Piridocaine_int->VGSC Binds to intracellular site Block Channel Block VGSC->Block No_AP Inhibition of Action Potential Block->No_AP

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Experimental Workflow for Whole-Cell Patch-Clamp

PatchClamp_Workflow Cell_Prep Cell Preparation (Plating on coverslips) Setup Mount Coverslip & Perfuse with External Solution Cell_Prep->Setup Pipette_Pull Pipette Fabrication Seal Giga-seal Formation (>1 GΩ) Pipette_Pull->Seal Setup->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Ion Channel Activity Whole_Cell->Baseline Drug_App Apply Piridocaine HCl (Concentration-Response) Baseline->Drug_App Washout Washout with Control Solution Drug_App->Washout Analysis Data Analysis (IC50, Kinetics) Washout->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piridocaine Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piridocaine Hydrochloride is a local anesthetic agent. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a sensitive and specific High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described method is based on established principles for the analysis of similar local anesthetic compounds.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via solid-phase extraction (SPE). Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a UV spectrophotometer.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Lidocaine Hydrochloride)

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 6.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV-Vis Spectrophotometer
Detection Wavelength 263 nm
Internal Standard (IS) Lidocaine Hydrochloride (retention time approx. 5.5 min)
Retention Time (RT) This compound (approx. 7.2 min)
Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters are summarized below.

Validation ParameterResults
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) Intra-day: < 5%, Inter-day: < 7%
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Extraction Recovery > 85%
Stability (Freeze-Thaw) Stable for at least 3 cycles
Stability (Bench-Top) Stable in plasma for at least 6 hours at room temperature

Visualizations

Experimental Workflow Diagram

HPLC_Workflow plasma Human Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_injection Inject 20 µL into HPLC reconstitute->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 263 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification report Final Report quantification->report

Application of Local Anesthetics in Animal Models of Pain: A Focus on Piridocaine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Information regarding the specific application of Piridocaine Hydrochloride in animal models of pain is limited in the available scientific literature. Therefore, this document provides a comprehensive overview of the application of closely related and extensively studied local anesthetics, namely Lidocaine (B1675312) and Prilocaine. The principles, protocols, and mechanisms described herein are largely applicable to amide-type local anesthetics and can serve as a guide for research involving similar compounds like this compound.

Introduction

Local anesthetics are crucial tools in pain research, providing reversible blockade of nerve conduction to study pain pathways and develop novel analgesic therapies. This compound, as an amide-type local anesthetic, is expected to share a mechanism of action with well-known agents like Lidocaine and Prilocaine. This document details the application of these analogous compounds in various animal models of pain, providing researchers, scientists, and drug development professionals with structured data, experimental protocols, and visual guides to facilitate their research.

Mechanism of Action

Lidocaine and Prilocaine elicit their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials.[1][2] By preventing the transmission of nerve impulses, these agents effectively block the sensation of pain from the peripheral nervous system to the central nervous system.[1]

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Piridocaine Piridocaine HCl (or analogue) Piridocaine->Na_channel Binds to and blocks Na_ion_out Na+ Na_ion_out->Na_channel Influx block X Nerve_impulse Nerve Impulse Propagation Na_ion_in->Nerve_impulse Depolarization leads to block->Na_ion_in Blocked

Mechanism of action for amide-type local anesthetics.

Data Presentation

The following tables summarize quantitative data from studies utilizing Lidocaine in animal models of pain. This data provides insights into effective dosages and pharmacokinetic parameters.

Table 1: Efficacy of Systemic Lidocaine in a Rat Model of Neuropathic Pain

Animal ModelDrugDose (mg/kg/h)RoutePain AssessmentOutcomeReference
Chronic Constriction Injury (Rat)Lidocaine0.15Subcutaneous InfusionThermal Withdrawal LatencyNo significant effect on hyperalgesia[3]
Chronic Constriction Injury (Rat)Lidocaine0.33Subcutaneous InfusionThermal Withdrawal LatencyNo significant effect on hyperalgesia[3]
Chronic Constriction Injury (Rat)Lidocaine0.67Subcutaneous InfusionThermal Withdrawal LatencyPrevention of thermal hyperalgesia[3]
Chronic Constriction Injury (Rat)Lidocaine1.3Subcutaneous InfusionThermal Withdrawal LatencyPrevention of thermal hyperalgesia[3]

Table 2: Pharmacokinetic Parameters of Lidocaine in Animal Models

SpeciesDoseRouteCmax (µg/mL)Tmax (h)t½ (h)Reference
Goat Kids7 mg/kg (total dose)Subcutaneous2.12 ± 0.810.33 ± 0.111.71 ± 0.51[4]
Dogs4 mg/kgParavertebral~1.5 (without adrenaline)~0.25Not Reported[5]
Dogs4 mg/kgParavertebral~0.6 (with adrenaline)~0.5Not Reported[5]
Rats0.33 mg/kg/hSubcutaneous Infusion0.11 (average plasma concentration)Not ApplicableNot Reported[3]
Rats0.67 mg/kg/hSubcutaneous Infusion0.36 (average plasma concentration)Not ApplicableNot Reported[3]
Rats1.3 mg/kg/hSubcutaneous Infusion0.45 (average plasma concentration)Not ApplicableNot Reported[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for common animal models of pain where local anesthetics are applied.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model is widely used to induce neuropathic pain, characterized by hyperalgesia and allodynia.

Objective: To assess the preemptive analgesic effect of a local anesthetic on the development of neuropathic pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • 4-0 silk sutures

  • Local anesthetic solution (e.g., 2% Lidocaine)

  • Saline solution (control)

  • Osmotic minipumps (for continuous infusion studies)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

  • For preemptive analgesia studies, infiltrate the surgical site with the local anesthetic or saline solution prior to incision.[6]

  • For continuous infusion studies, implant a subcutaneous osmotic minipump to deliver the drug at a constant rate.[3]

  • Close the muscle layer and skin with sutures.

  • Allow the animal to recover and monitor for signs of distress.

Pain Behavior Assessment:

  • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A reduced latency in the injured paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.

  • Mechanical Allodynia: Assess the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments. A lower threshold indicates mechanical allodynia.

Formalin Test for Inflammatory Pain in Mice or Rats

The formalin test is a model of tonic chemical pain that has an early neurogenic phase and a later inflammatory phase.

Objective: To evaluate the analgesic effect of a local anesthetic on inflammatory pain.

Materials:

  • Mice or rats

  • Formalin solution (1-5% in saline)

  • Local anesthetic solution

  • Observation chamber with a mirror for unobstructed viewing of paws

Procedure:

  • Administer the local anesthetic via the desired route (e.g., subcutaneous infiltration into the paw, systemic injection) at a predetermined time before the formalin injection.

  • Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of the hind paw.

  • Immediately place the animal in the observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • A reduction in the duration of these pain behaviors in the treated group compared to the control group indicates an analgesic effect.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of local anesthetics for pain.

start Start: Animal Acclimatization baseline Baseline Pain Assessment (Thermal/Mechanical) start->baseline grouping Random Assignment to Groups (Control vs. Treatment) baseline->grouping surgery Induction of Neuropathic Pain (e.g., CCI Surgery) grouping->surgery Control Group drug_admin Drug Administration (e.g., Local Infiltration, Systemic Infusion) grouping->drug_admin Treatment Group post_op_assess Post-operative Pain Assessment (Multiple Time Points) surgery->post_op_assess drug_admin->surgery data_analysis Data Analysis (Comparison between groups) post_op_assess->data_analysis end End: Conclusion on Analgesic Efficacy data_analysis->end

Experimental workflow for assessing preemptive analgesia.

Conclusion

While direct research on this compound in animal pain models is not widely published, the extensive data available for its analogues, Lidocaine and Prilocaine, offers a solid foundation for designing and interpreting such studies. The protocols and data presented here highlight the utility of local anesthetics in various pain models and provide a framework for investigating the analgesic potential of new chemical entities. Future research should aim to characterize the specific pharmacokinetic and pharmacodynamic properties of this compound to determine its efficacy and safety profile in the context of pain management.

References

Application Note: Development of a Stability-Indicating HPLC Assay for Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piridocaine Hydrochloride is an amide-type local anesthetic. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1]

This application note details a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. The methodology follows the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q2 (Validation of Analytical Procedures).[2][3] The protocol includes procedures for forced degradation studies, HPLC method development, and method validation.

Materials and Methods

Materials and Reagents
  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic

  • Orthophosphoric Acid

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Hydrogen Peroxide (30%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Forced degradation studies will require a calibrated hot air oven, a photostability chamber, and water baths.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.

Sample Solution (100 µg/mL): Prepare a solution of the drug product in the diluent to achieve a nominal concentration of 100 µg/mL of this compound.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]

3.2.1 Acid Hydrolysis: To 5 mL of the Standard Stock Solution, add 5 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 50 mL with diluent.

3.2.2 Base Hydrolysis: To 5 mL of the Standard Stock Solution, add 5 mL of 0.1 M NaOH. Heat the solution at 80°C for 12 hours. Cool, neutralize with 0.1 M HCl, and dilute to 50 mL with diluent.

3.2.3 Oxidative Degradation: To 5 mL of the Standard Stock Solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 50 mL with diluent.

3.2.4 Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 48 hours. Weigh 25 mg of the stressed powder, dissolve in, and dilute to 25 mL with diluent. Further dilute 5.0 mL to 50.0 mL with the diluent.

3.2.5 Photolytic Degradation: Expose the solid this compound powder in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Weigh 25 mg of the stressed powder, dissolve in, and dilute to 25 mL with diluent. Further dilute 5.0 mL to 50.0 mL with the diluent.

Chromatographic Conditions

The following HPLC conditions are a starting point and may require optimization.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient 0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-26 min: 80% to 20% B 26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

3.4.1 Specificity: Analyze blank, placebo, this compound standard, and the stressed samples. The method is specific if the this compound peak is well-resolved from all degradation products and any excipient peaks. Peak purity analysis using a PDA detector should be performed.

3.4.2 Linearity: Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3.4.3 Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

3.4.4 Precision:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.

3.4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

3.4.6 Robustness: Intentionally vary the chromatographic conditions (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, flow rate ±0.1 mL/min) and observe the effect on the system suitability parameters. The system suitability parameters should remain within acceptable limits.

Data Presentation

Results of Forced Degradation Studies
Stress Condition% Assay of Piridocaine HCl% DegradationNumber of Degradation Products
Control 99.80.20
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) 85.214.82
Base Hydrolysis (0.1 M NaOH, 80°C, 12h) 89.710.31
Oxidative (3% H₂O₂, RT, 24h) 91.58.51
Thermal (105°C, 48h) 98.91.10
Photolytic (ICH Q1B) 99.20.80
System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of 6 Injections ≤ 2.0%0.8%
Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of Piridocaine HClComplies
Linearity (r²) ≥ 0.9990.9998
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
    Repeatability≤ 2.0%0.9%
    Intermediate Precision≤ 2.0%1.3%
LOD (µg/mL) -0.15
LOQ (µg/mL) -0.45
Robustness System suitability parameters within limitsComplies

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_fd Forced Degradation cluster_hplc HPLC Analysis cluster_val Method Validation prep_std Prepare Standard Solutions acid Acid Hydrolysis prep_std->acid base Base Hydrolysis prep_std->base oxidation Oxidation prep_std->oxidation thermal Thermal prep_std->thermal photo Photolytic prep_std->photo hplc_dev Method Development & Optimization prep_std->hplc_dev prep_sample Prepare Sample Solutions prep_sample->acid prep_sample->base prep_sample->oxidation prep_sample->thermal prep_sample->photo prep_sample->hplc_dev hplc_analysis Analysis of Stressed Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis linearity Linearity hplc_dev->linearity accuracy Accuracy hplc_dev->accuracy precision Precision hplc_dev->precision lod_loq LOD & LOQ hplc_dev->lod_loq robustness Robustness hplc_dev->robustness specificity Specificity hplc_analysis->specificity

Caption: Experimental workflow for developing a stability-indicating assay.

degradation_pathway Piridocaine This compound DP1 2-aminobenzoic acid Piridocaine->DP1 Acid/Base Hydrolysis DP2 3-(piperidin-2-yl)propan-1-ol Piridocaine->DP2 Acid/Base Hydrolysis

References

Application Notes and Protocols for Lidocaine Hydrochloride in Isolated Nerve Fiber Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lidocaine (B1675312) Hydrochloride in studying the electrophysiological properties of isolated nerve fibers. Lidocaine, a widely used local anesthetic, serves as a valuable tool for investigating the mechanisms of nerve conduction and blockade. The following protocols and data are intended to guide researchers in designing and executing experiments to characterize the effects of Lidocaine and other sodium channel blockers on peripheral nerves.

Mechanism of Action

Lidocaine Hydrochloride primarily functions by blocking voltage-gated sodium channels (NaV) on the neuronal cell membrane.[1] The influx of sodium ions through these channels is essential for the depolarization of the nerve membrane and the subsequent propagation of action potentials.[1] By binding to the sodium channels, Lidocaine stabilizes the membrane in a depolarized state, increases the threshold for electrical excitability, and slows the propagation of the nerve impulse.[1] This inhibition of sodium ion influx effectively blocks the transmission of nerve impulses, leading to a loss of sensation.[1]

Key Applications in Research

  • Screening and Characterization of Local Anesthetics: Isolated nerve fiber preparations are a fundamental model for assessing the potency and efficacy of new local anesthetic compounds.

  • Investigating Mechanisms of Neuropathic Pain: Studying the effects of Lidocaine on injured or sensitized nerve fibers can provide insights into the pathophysiology of neuropathic pain.[2]

  • Elucidating Ion Channel Function: Lidocaine's well-defined mechanism of action makes it a useful pharmacological tool for studying the properties and kinetics of voltage-gated sodium channels.

  • Toxicology and Safety Pharmacology: These preparations can be used to assess the potential neurotoxic effects of various compounds.

Data Presentation: Quantitative Effects of Lidocaine Hydrochloride

The following tables summarize the quantitative data on the effects of Lidocaine Hydrochloride on isolated nerve fibers, as reported in various studies.

ParameterNerve Fiber TypeLidocaine ConcentrationEffectReference
Compound Action Potential (CAP) Amplitude Rat Sciatic Nerve1 mM56.00 ± 5.17% depression[3]
Frog Sciatic NerveNot SpecifiedSuppression of CAP activity[4]
Conduction Velocity Rat Sciatic Nerve (Fast Conducting)1 mMSignificant decrease[3][5]
Rat Sciatic Nerve (Medium-Slow Conducting)1 mMSignificant decrease[5]
IC50 for Sodium Current (INa) Inhibition N/A (pH 6.4)52 µmol/L (BCL 300 ms)50% inhibition[6]
N/A (pH 6.4)68 µmol/L (BCL 500 ms)50% inhibition[6]
N/A (pH 6.4)185 µmol/L (BCL 1000 ms)50% inhibition[6]
N/A (pH 7.4)92 µmol/L (BCL 300 ms)50% inhibition[6]
N/A (pH 7.4)107 µmol/L (BCL 500 ms)50% inhibition[6]
N/A (pH 7.4)161 µmol/L (BCL 1000 ms)50% inhibition[6]
IC50 for Fiber Blockade Rat Sciatic Nerve (Aγ fibers)Not SpecifiedMost susceptible[7]
Rat Sciatic Nerve (Aδ = Aα fibers)Not SpecifiedIntermediate susceptibility[7]
Rat Sciatic Nerve (Aαβ fibers)Not SpecifiedLower susceptibility[7]
Rat Sciatic Nerve (C fibers)Not SpecifiedLeast susceptible[7]

Note: BCL = Basic Cycle Length. The efficacy of Lidocaine can be influenced by the pH of the solution and the frequency of nerve stimulation (use-dependency).[6][8]

Experimental Protocols

Protocol 1: Isolated Nerve Fiber Preparation (Rat Sciatic Nerve)

This protocol describes the dissection and preparation of an isolated rat sciatic nerve for ex vivo electrophysiological recordings.

Materials:

  • Rat (e.g., Sprague-Dawley)

  • Anesthetic (e.g., intraperitoneal injection of 10% chloral (B1216628) hydrate)

  • Krebs bicarbonate solution or Ringer's solution

  • Surgical tools: scissors, forceps (curved and fine), spring scissors

  • Petri dishes

  • Stereomicroscope

  • Adhesion microscope slides

Procedure:

  • Anesthetize the rat following approved animal care and use committee protocols.

  • Expose the sciatic nerve and its branches by carefully dissecting through the overlying muscle tissue.

  • Gently separate the sciatic nerve from the surrounding fascia and adipose tissue using curved forceps and spring scissors.[1]

  • Isolate a segment of the nerve of sufficient length for the recording chamber.

  • Transfer the dissected nerve to a Petri dish containing cold Krebs bicarbonate solution.[1]

  • Under a stereomicroscope, carefully remove the epineurium, the outermost connective tissue layer, to improve drug access to the nerve fibers.[9][10]

  • For single-fiber recordings, the nerve can be further teased into smaller bundles or individual fibers on an adhesion microscope slide immersed in the recording solution.[9]

Protocol 2: Compound Action Potential (CAP) Recording

This protocol outlines the procedure for recording compound action potentials from an isolated nerve preparation to assess the effects of Lidocaine.

Materials:

  • Isolated nerve preparation

  • Recording chamber with stimulating and recording electrodes

  • Suction electrodes

  • Stimulator

  • Amplifier

  • Data acquisition system

  • Lidocaine Hydrochloride solutions of varying concentrations

Procedure:

  • Place the isolated nerve in the recording chamber, ensuring proper contact with the stimulating and recording electrodes. The nerve should be kept moist with the recording solution.

  • Use suction electrodes to hold the nerve in place and to deliver the stimulus.

  • Deliver supramaximal electrical stimuli to the nerve to elicit a compound action potential. Recommended starting parameters are a stimulation current of 1-2 mA, a pulse width of 100-200 µs, and a frequency of 1-2 Hz.[8]

  • Record the baseline CAP, measuring parameters such as amplitude, latency, and duration.

  • Perfuse the recording chamber with a known concentration of Lidocaine Hydrochloride solution.

  • Record the CAP at regular intervals to observe the onset and extent of the nerve block.

  • After a stable block is achieved, wash out the Lidocaine solution with the control recording solution to assess the reversibility of the effect.

  • Repeat the procedure with different concentrations of Lidocaine to generate a dose-response curve.

Protocol 3: Voltage-Clamp Recording to Study Sodium Channel Blockade

This protocol describes the use of the whole-cell patch-clamp technique to investigate the effects of Lidocaine on voltage-gated sodium channels in isolated neuronal cells.

Materials:

  • Isolated neurons (e.g., from dorsal root ganglia) or a suitable cell line expressing sodium channels

  • Patch-clamp rig including:

    • Inverted microscope

    • Micromanipulator

    • Patch-clamp amplifier

    • Data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) and external (bath) solutions

  • Lidocaine Hydrochloride solutions

Procedure:

  • Prepare the recording setup and pull patch pipettes with a resistance of 2-4 MΩ.

  • Plate the cells on coverslips and place them in the recording chamber on the microscope stage.

  • Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and compensate for pipette and whole-cell capacitance.

  • Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the sodium channels (e.g., 0 mV).

  • Record the baseline sodium current.

  • Perfuse the cell with a Lidocaine-containing solution and record the effect on the sodium current.

  • To study use-dependent block, apply a train of depolarizing pulses and observe the progressive reduction in current amplitude in the presence of Lidocaine.[11]

  • To determine the IC50, apply increasing concentrations of Lidocaine and measure the steady-state block of the peak sodium current.

Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Na_Channel Voltage-gated Sodium Channel (NaV) Na_in Na+ Influx Block Blockade of Nerve Impulse Lidocaine Lidocaine HCl Lidocaine->Na_Channel Blocks Depolarization Membrane Depolarization Na_in->Depolarization Causes Na_out Na+ Na_out->Na_Channel Opens upon stimulation AP Action Potential Propagation Depolarization->AP AP->Block Inhibited by Experimental_Workflow cluster_prep Nerve Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection 1. Dissect Sciatic Nerve from Anesthetized Rat Epineurium_Removal 2. Remove Epineurium Dissection->Epineurium_Removal Teasing 3. (Optional) Tease into Smaller Bundles/Fibers Epineurium_Removal->Teasing Placement 4. Place Nerve in Recording Chamber Baseline 5. Record Baseline Compound Action Potential (CAP) Placement->Baseline Lidocaine_Application 6. Apply Lidocaine HCl Baseline->Lidocaine_Application Recording 7. Record CAP Changes Lidocaine_Application->Recording Washout 8. Washout and Record Recovery Recording->Washout Measurement 9. Measure CAP Parameters (Amplitude, Latency) Washout->Measurement Dose_Response 10. Generate Dose-Response Curve Measurement->Dose_Response cluster_prep cluster_prep cluster_prep->Placement Logical_Relationship Lidocaine_Conc Increasing Lidocaine Concentration Na_Block Increased Sodium Channel Blockade Lidocaine_Conc->Na_Block Leads to CAP_Amp Decreased CAP Amplitude Na_Block->CAP_Amp CV Decreased Conduction Velocity Na_Block->CV Nerve_Block Increased Nerve Blockade CAP_Amp->Nerve_Block CV->Nerve_Block

References

Troubleshooting & Optimization

Optimizing Piridocaine Hydrochloride Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of Piridocaine Hydrochloride for their specific cell culture experiments. The following information provides troubleshooting guidance and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a local anesthetic belonging to the ester type. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4] By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation.[1][2][3][4]

Q2: What is a typical starting concentration range for this compound in cell culture?

A starting point for many local anesthetics in cell culture can range from low micromolar (µM) to millimolar (mM) concentrations.[5] However, the optimal concentration is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the appropriate concentration for your study.[6] A preliminary experiment with a broad range of concentrations (e.g., 10-fold dilutions from 1 µM to 10 mM) is recommended to identify a narrower, effective range.[6]

Q3: How long should I expose my cells to this compound?

The duration of exposure is a critical parameter and can significantly impact cellular response. Cytotoxic effects of local anesthetics are often time-dependent.[7][8][9] Short-term exposures (e.g., 2 to 6 hours) may be sufficient to observe effects on neuronal signaling, while longer-term exposures (e.g., 24 to 72 hours) are typically used to assess cytotoxicity or effects on cell proliferation.[7][8][10] The optimal exposure time should be determined empirically for your specific cell line and research question.

Q4: How can I assess the cytotoxic effects of this compound?

Several assays can be used to measure cytotoxicity and cell viability.[11][12] Common methods include:

  • Metabolic Assays: Assays like the MTT, MTS, or resazurin (B115843) assays measure the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Membrane Integrity Assays: These assays, such as the LDH release assay or trypan blue exclusion assay, detect damage to the cell membrane, a hallmark of cytotoxicity.[12]

  • ATP Assays: Measuring intracellular ATP levels can provide a rapid assessment of cell health.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cell Death at Expected Non-toxic Concentrations - Cell line is particularly sensitive to local anesthetics.- Incorrect stock solution concentration.- Solvent toxicity (e.g., DMSO).- Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range).- Verify the concentration of your stock solution.- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and include a vehicle control in your experiment.[15]
No Observable Effect at High Concentrations - Cell line is resistant to the effects of this compound.- Insufficient incubation time.- Drug degradation.- Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 72 or 96 hours).[15]- Prepare fresh drug dilutions for each experiment.
High Variability Between Replicate Wells - Uneven cell seeding.- "Edge effect" in multi-well plates.- Pipetting errors.- Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[15]- Use calibrated pipettes and consider reverse pipetting for viscous solutions.
Precipitation of this compound in Culture Medium - Poor solubility of the compound at the tested concentration.- Interaction with media components.- Check the solubility of this compound in your culture medium. You may need to prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and then dilute it in the medium.- Consider using a different formulation or a solubilizing agent, but be sure to test for its own potential toxicity.

Quantitative Data on Local Anesthetic Cytotoxicity

Disclaimer: The following data is for illustrative purposes and is based on studies of other local anesthetics. The cytotoxicity of this compound must be determined empirically for your specific cell line and experimental conditions.

Local Anesthetic Cell Type Assay Exposure Time IC50 / Effect
Lidocaine (B1675312)Human Adipose-Derived Mesenchymal Stem CellsViability Stain1.5 hoursSignificant decrease in viability at 8 mg/ml[10]
RopivacaineHuman Adipose-Derived Mesenchymal Stem CellsViability Stain1.5 hoursLess cytotoxic than lidocaine and bupivacaine[10]
BupivacaineHuman Adipose-Derived Mesenchymal Stem CellsViability Stain1.5 hoursSignificant decrease in viability at 2.5 mg/ml[10]
LidocaineHuman Melanoma Cell Lines (A375)Flow Cytometry72 hours10% ± 2% cell viability at 2% concentration[8]
RopivacaineHuman Melanoma Cell Lines (A375)Flow Cytometry72 hours15% ± 3% cell viability at 0.75% concentration[8]
BupivacaineEsophageal Carcinoma Cells (OE19)Proliferation AssayNot SpecifiedSignificant inhibition of proliferation in a dose-dependent manner[5]

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Seeding:

  • Culture the desired cell line to 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh complete medium.

  • Count the cells and adjust the concentration to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well in 100 µL for a 96-well plate).[14][16]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach.[14]

2. Drug Preparation and Treatment:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations. A 2X concentration of the final desired concentration is often prepared.[15]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control (medium only).[17]

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

4. MTT Assay:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17][18]

  • Incubate the plate for 4 hours at 37°C.[18]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17][18]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.[17]

5. Data Acquisition and Analysis:

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][18]

  • Calculate the percentage of cell viability relative to the no-treatment control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.[14][17]

  • Determine the IC50 value from the curve using non-linear regression analysis.[19]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_culture 1. Culture Cells to 70-80% Confluency cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare Serial Dilutions of Piridocaine HCl drug_treatment 4. Treat Cells with Drug drug_prep->drug_treatment incubation 5. Incubate for 24-72 hours drug_treatment->incubation mtt_addition 6. Add MTT Reagent formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Measure Absorbance formazan_solubilization->read_absorbance data_analysis 9. Calculate % Viability ic50_determination 10. Determine IC50 data_analysis->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway Piridocaine Piridocaine Hydrochloride NaChannel Voltage-Gated Sodium Channel Piridocaine->NaChannel Blocks NaInflux Sodium Ion Influx NaChannel->NaInflux Allows Depolarization Membrane Depolarization NaInflux->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential troubleshooting_logic cluster_solutions1 Solutions for High Death cluster_solutions2 Solutions for No Effect cluster_solutions3 Solutions for Variability start Experiment Start high_death High Cell Death? start->high_death no_effect No Effect? high_death->no_effect No solution1a Lower Concentration high_death->solution1a Yes solution1b Check Stock high_death->solution1b Yes solution1c Vehicle Control high_death->solution1c Yes high_variability High Variability? no_effect->high_variability No solution2a Increase Concentration no_effect->solution2a Yes solution2b Increase Time no_effect->solution2b Yes solution2c Fresh Drug no_effect->solution2c Yes end Successful Experiment high_variability->end No solution3a Even Seeding high_variability->solution3a Yes solution3b Avoid Edge Effect high_variability->solution3b Yes solution3c Calibrate Pipettes high_variability->solution3c Yes

References

Troubleshooting Piridocaine Hydrochloride precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridoxine (B80251) Hydrochloride Formulations

Welcome to the technical support center for Pyridoxine Hydrochloride (Vitamin B6) formulations. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges with Pyridoxine Hydrochloride precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Pyridoxine Hydrochloride precipitating out of my buffer solution?

Precipitation of Pyridoxine Hydrochloride is most commonly due to the solution's pH. Pyridoxine HCl is the salt form and is most stable and soluble in an acidic environment (pH 2.0-3.8).[1][2] If the buffer pH rises above its pKa of approximately 5.0, the pyridoxine molecule can convert to its zwitterionic or neutral form, which is significantly less soluble in aqueous solutions, leading to precipitation.[3] Other potential causes include exceeding the solubility limit, interactions with other buffer components, or low temperatures.

Q2: What is the optimal pH range for keeping Pyridoxine Hydrochloride in solution?

To ensure maximum solubility and stability, Pyridoxine Hydrochloride solutions should be maintained at an acidic pH. The ideal range for formulation is between pH 2.0 and 3.8.[1][2] The compound is generally stable in a broader pH range of 5 to 7, but solubility decreases as the pH approaches and exceeds 5.0.[4]

Q3: What is the solubility of Pyridoxine Hydrochloride in water?

Pyridoxine Hydrochloride is freely soluble in water.[5] Its solubility is approximately 1 gram in 5 mL of water, which corresponds to 200 mg/mL.[1][6] It is only slightly soluble in ethanol.[5][6][7]

Q4: Can the type of buffer I use cause precipitation?

While Pyridoxine HCl is compatible with many common buffers (e.g., saline, Ringer's lactate), the buffer's pH is the critical factor.[8] If using a phosphate (B84403) or citrate (B86180) buffer, for example, it is crucial to ensure the final pH of the solution after adding Pyridoxine HCl is within the acidic range (ideally below 3.8) to prevent precipitation. Some complex buffer systems or the presence of certain ions could potentially interact with the molecule, but pH remains the primary concern.

Q5: How does temperature affect the stability of the solution?

Physicochemical Data Summary

The following table summarizes key quantitative data for Pyridoxine Hydrochloride relevant to its formulation and solubility.

ParameterValueSource(s)
Molecular Weight 205.64 g/mol [7][9]
Solubility in Water ~200 mg/mL (1 g in 5 mL)[1][6]
Solubility in Ethanol Slightly soluble (~8.5 mg/mL)[5][6]
pKa ~5.0[3]
pH of 5% Solution 2.4 - 3.0[5]
pH of Injection 2.0 - 3.8[1][2]
Optimal Stability pH 5.0 - 7.0 (Note: solubility is lower in this range)[4]

Troubleshooting & Experimental Protocols

Protocol 1: Preparation of a Stable Pyridoxine Hydrochloride Stock Solution (100 mg/mL)

This protocol describes how to prepare a stable aqueous solution of Pyridoxine HCl.

Materials:

  • Pyridoxine Hydrochloride powder (USP grade)

  • Sterile Water for Injection (or equivalent high-purity water)

  • Calibrated pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile glassware and magnetic stirrer

  • 0.22 µm sterile filter

Methodology:

  • Weigh the desired amount of Pyridoxine Hydrochloride powder. For a 100 mg/mL solution, use 1.0 g of powder for a final volume of 10 mL.

  • Measure out approximately 80% of the final required volume of sterile water (e.g., 8 mL for a 10 mL final volume) into a sterile beaker with a magnetic stir bar.

  • Slowly add the Pyridoxine Hydrochloride powder to the water while stirring continuously. The powder should dissolve freely.

  • Once dissolved, measure the pH of the solution. It will naturally be acidic (typically between 2.4 and 3.0).[5]

  • If the pH is above 3.8, adjust it downwards by adding 0.1 M HCl dropwise until the pH is within the 2.0-3.8 range. This is the optimal range for solubility and stability in concentrated solutions.[1][2]

  • Add sterile water to reach the final desired volume and mix thoroughly.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile, light-protected container.

  • Store at controlled room temperature (20-25°C), protected from light.[1]

Protocol 2: Troubleshooting and Re-solubilizing Precipitated Solutions

This protocol provides steps to diagnose and resolve precipitation issues.

Methodology:

  • Visual Inspection: Observe the solution. Note the amount of precipitate and whether it appears crystalline.

  • Verify pH: Using a calibrated pH meter, carefully measure the pH of the solution containing the precipitate. If the pH is above 4.0, it is the likely cause of precipitation.

  • Acidification Test: Place a small, representative sample of the slurry into a test tube. While stirring, add 0.1 M HCl drop by drop.

  • Observation: If the precipitate dissolves upon acidification, this confirms that the precipitation was pH-dependent.

  • Corrective Action: For the bulk solution, slowly add 0.1 M HCl dropwise with constant stirring until the pH is lowered to the 2.0-3.8 range. The precipitate should redissolve completely.

  • Concentration Check: If the precipitate does not dissolve after pH adjustment, the solution may be oversaturated. Gently warm the solution to 30-40°C to see if the precipitate dissolves. If it does, consider diluting the stock solution for future use, as it may be precipitating due to temperature fluctuations.

Visual Guides

Logical Relationships

The chemical form of Pyridoxine is highly dependent on the solution's pH. At a low pH, the pyridine (B92270) ring is protonated, rendering the molecule highly soluble. As the pH increases past its pKa (~5.0), the ring is deprotonated, leading to a less soluble zwitterionic form that is prone to precipitation.

Pyridoxine_Equilibrium Protonated Pyridoxine HCl (Protonated Form) Highly Soluble Zwitterion Pyridoxine Zwitterion (Neutral Form) Less Soluble Protonated->Zwitterion pH increases > pKa (~5.0) Zwitterion->Protonated pH decreases < pKa (~5.0)

Caption: pH-dependent equilibrium of Pyridoxine Hydrochloride.

Experimental Workflow

This diagram outlines a systematic workflow for troubleshooting the precipitation of Pyridoxine Hydrochloride in a buffer solution.

Troubleshooting_Workflow Start Precipitation Observed Check_pH 1. Measure Solution pH Start->Check_pH pH_High Is pH > 4.0? Check_pH->pH_High Adjust_pH ACTION: Add 0.1M HCl dropwise to lower pH to < 3.8 pH_High->Adjust_pH Yes Check_Conc 2. Check Concentration pH_High->Check_Conc No Resolved1 Precipitate Dissolves: Issue Resolved Adjust_pH->Resolved1 Conc_High Is concentration > 200 mg/mL? Check_Conc->Conc_High Dilute ACTION: Dilute solution or gently warm to aid dissolution Conc_High->Dilute Yes Check_Buffer 3. Review Buffer Composition Conc_High->Check_Buffer No Resolved2 Precipitate Dissolves: Issue Resolved Dilute->Resolved2 Incompatible Consider potential buffer salt incompatibility or contamination. Consult literature. Check_Buffer->Incompatible

References

Technical Support Center: Piridocaine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Piridocaine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an ester-type local anesthetic, is hydrolysis. The ester linkage in the molecule is susceptible to cleavage, especially in the presence of water, leading to the formation of 2-aminobenzoic acid and 2-(2-piperidyl)ethanol. This reaction can be catalyzed by both acids and bases.

Q2: What are the main factors that accelerate the degradation of this compound?

A2: The stability of this compound is significantly influenced by several factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the degradation of the ester bond. Many ester-containing drugs are most stable at a slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, elevated temperatures will accelerate the degradation of this compound.

  • Moisture: As hydrolysis is a reaction with water, the presence of moisture, even in solid formulations, can lead to degradation over time.

  • Light: While hydrolysis is the primary concern, exposure to light, particularly UV light, can potentially lead to photolytic degradation, although this is generally a less significant pathway for this class of compounds compared to hydrolysis.

Q3: How can I prevent or minimize the degradation of this compound during my experiments?

A3: To ensure the stability of this compound in your experimental work, consider the following preventative measures:

  • pH Control: Maintain the pH of aqueous solutions within a range that minimizes hydrolysis. For many ester-based drugs, a pH between 4 and 6 is often optimal. The use of appropriate buffer systems is crucial.

  • Temperature Control: Store stock solutions and experimental samples at recommended low temperatures, such as in a refrigerator or freezer, to slow down the rate of hydrolysis. Avoid exposing the compound to high temperatures.

  • Moisture Protection: For the solid form of this compound, store it in a tightly sealed container in a desiccator to protect it from atmospheric moisture. When preparing formulations, minimize the exposure to water where possible.

  • Use of Freshly Prepared Solutions: Whenever possible, prepare aqueous solutions of this compound fresh for each experiment to avoid significant degradation over time.

  • Inert Atmosphere: For long-term storage of solutions, purging the container with an inert gas like nitrogen can help displace oxygen and minimize any potential oxidative degradation, although this is a secondary concern to hydrolysis.

  • Light Protection: Store both solid material and solutions in amber-colored vials or protect them from light to prevent any potential photolytic degradation.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products resulting from the hydrolysis of this compound are 2-aminobenzoic acid and 2-(2-piperidyl)ethanol. It is important to have analytical methods that can separate these degradation products from the parent drug to accurately assess stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency in prepared solutions. Hydrolysis of the ester linkage due to inappropriate pH, high temperature, or prolonged storage.- Prepare fresh solutions before each experiment.- Buffer the solution to an optimal pH (typically slightly acidic for esters).- Store solutions at low temperatures (2-8 °C) and protect from light.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Identify the degradation products, likely 2-aminobenzoic acid and 2-(2-piperidyl)ethanol.- Develop a stability-indicating analytical method that can resolve the parent drug from its degradation products.
Inconsistent experimental results. Degradation of this compound during the experiment.- Re-evaluate the experimental conditions (pH, temperature, duration) to ensure they are not promoting degradation.- Use freshly prepared and properly stored stock solutions.
Physical changes in the solid compound (e.g., discoloration, clumping). Exposure to moisture and/or light.- Store the solid compound in a desiccator in a dark, cool place.- Ensure the container is tightly sealed.

Degradation Pathway and Prevention Summary

The primary degradation of this compound is through hydrolysis, which can be mitigated by controlling pH, temperature, and moisture.

Quantitative Data on Ester-Type Local Anesthetic Degradation

Compound Condition Rate Constant (k) Half-life (t½)
Procaine HClpH 7.4, 37 °C~1.2 x 10⁻² min⁻¹~58 min
Procaine HClpH 5.0, 37 °C~2.5 x 10⁻⁴ min⁻¹~2770 min
Procaine HClpH 3.0, 100 °C~1.5 x 10⁻² min⁻¹~46 min

Note: The data presented is for Procaine Hydrochloride and should be used as a comparative reference. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the mixture at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor at various time intervals (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed hydrolysis of esters is typically rapid.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 60 °C for up to 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for up to 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

  • The method should be capable of separating the intact this compound from all potential degradation products.

Visualizations

Degradation Pathway of this compound

Piridocaine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Piridocaine->Hydrolysis H₂O Degradation_Product_1 2-Aminobenzoic Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 2-(2-Piperidyl)ethanol Hydrolysis->Degradation_Product_2

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Stock Solution of Piridocaine HCl Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Neutral Neutral Hydrolysis Prep_Stock->Neutral Oxidation Oxidation Prep_Stock->Oxidation Photo Photolysis Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants, Determine Kinetics) HPLC->Data

Caption: General workflow for a forced degradation study.

Technical Support Center: Piridocaine Hydrochloride Efficacy in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Piridocaine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficacy of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a local anesthetic of the ester type. Its primary mechanism of action is the reversible inhibition of voltage-gated sodium channels in neuronal cell membranes.[1] By blocking these channels, it prevents the influx of sodium ions, which is essential for the depolarization of the neuronal membrane and the generation of an action potential.[1][2][3][4] This blockade effectively stops the initiation and conduction of nerve impulses, leading to a loss of sensation in the target area.[1][2][3] Some research also suggests that it may partially inhibit dopamine.[1]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used as a research chemical in neuropharmacology to study the function and pharmacology of voltage-gated sodium channels and the mechanisms of local anesthesia.[1] Historically, it has been used in various anesthetic procedures, including infiltration, nerve blocks, and dental procedures, which can provide context for experimental models.[1]

Q3: What are the solubility characteristics of this compound?

A3: this compound is typically supplied as a white, odorless crystalline powder. It is freely soluble in water, alcohol, and chloroform, which makes it versatile for preparing various laboratory solutions.[1]

Q4: How should this compound be stored?

A4: While specific storage conditions should always be confirmed with the supplier's datasheet, similar compounds like Prilocaine Hydrochloride are typically stored at -20°C.[5] As a general guideline, this compound should be stored in a cool, dry, and dark place to prevent degradation. It is known to be reasonably stable in air but can be slowly affected by sunlight.[6]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy in in vitro experiments.

Potential Cause Troubleshooting Step
Degradation of the compound Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment. The stability of solutions can be assessed under various storage conditions.[7]
Incorrect solution concentration Verify the calculations for the solution preparation. If possible, use an analytical method like HPLC to confirm the concentration of the stock solution.[7]
Suboptimal pH of the experimental buffer The efficacy of local anesthetics can be pH-dependent. Ensure the pH of your buffer is appropriate for your specific assay and is maintained consistently across experiments.
Cell culture variability Ensure cell lines are healthy, within a low passage number, and free from contamination. Inconsistent cell density or health can lead to variable results.

Issue 2: High variability in animal studies (in vivo).

Potential Cause Troubleshooting Step
Poor drug absorption or distribution Factors such as the route of administration, the presence of other substances, and the animal's physiological state can affect drug absorption and distribution.[8] Consider optimizing the formulation or delivery method.
Rapid metabolism and excretion The effectiveness of a drug is influenced by its metabolism and excretion rates.[8] If the effect is too short-lived, consider a different administration route or a formulation designed for sustained release.[9]
Individual animal differences Biological variability between animals is a common factor. Ensure proper randomization of animals into experimental groups and use a sufficient number of animals to achieve statistical power.
Drug-drug interactions If co-administering other drugs, be aware of potential interactions that could alter the metabolism or effect of this compound.[10][11]

Experimental Protocols & Data

Table 1: Factors Influencing Drug Efficacy

This table summarizes general factors that can influence the experimental efficacy of a drug like this compound.

Factor Description Relevance to this compound
Pharmacokinetics The study of drug absorption, distribution, metabolism, and excretion (ADME).[8]Understanding the ADME profile is crucial for designing effective in vivo experiments and interpreting results.
Solubility The ability of a drug to dissolve in a solvent. Lipid-soluble drugs tend to cross cell membranes more easily.[8]This compound is water-soluble, which is important for preparing aqueous solutions for experiments.[1]
Binding Affinity The strength of the binding between a drug and its target. Higher affinity often leads to greater potency.[8]The affinity of this compound for sodium channels will determine its anesthetic potency.
Drug Formulation The physical form in which a drug is produced and dispensed.Formulations can be optimized for sustained release or enhanced permeation.[9][12][13]
Table 2: Example In Vitro Release Data for a Local Anesthetic Formulation

This table provides an example of how to present in vitro release data, based on studies of Lidocaine Hydrochloride formulations.

Time (hours) Cumulative Release (%) - Formulation A Cumulative Release (%) - Formulation B
125.3 ± 2.115.8 ± 1.9
665.7 ± 3.535.0 ± 2.5[13]
1285.8 ± 1.955.4 ± 3.1[9]
2498.2 ± 1.578.9 ± 4.2

Note: This is example data. Actual results will vary based on the specific formulation and experimental conditions.

Visualizations

Signaling Pathway: Mechanism of Action

Mechanism_of_Action cluster_neuron Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Nerve_Impulse Nerve Impulse (Action Potential) Na_channel->Nerve_Impulse Allows Na+ influx for No_Impulse No Nerve Impulse (Anesthesia) Na_channel->No_Impulse Prevents Na+ influx Piridocaine Piridocaine HCl Piridocaine->Na_channel Blocks Stimulus Nerve Stimulus Stimulus->Na_channel

Caption: Mechanism of this compound action on sodium channels.

Experimental Workflow: In Vitro Drug Release Study

In_Vitro_Release_Workflow prep Prepare Piridocaine HCl Formulation setup Set up Dissolution Apparatus (e.g., USP Apparatus 2) prep->setup sampling Collect Samples at Predetermined Time Points setup->sampling analysis Analyze Samples using HPLC-UV sampling->analysis data Calculate Cumulative Drug Release (%) analysis->data report Plot Release Profile and Report Findings data->report

Caption: Workflow for an in vitro drug release experiment.

Logical Relationship: Troubleshooting Efficacy Issues

Caption: A logical approach to troubleshooting experimental inconsistencies.

References

Technical Support Center: Lidocaine Hydrochloride Impurity Profiling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Lidocaine Hydrochloride impurity profiling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Lidocaine Hydrochloride?

A1: Common impurities in Lidocaine Hydrochloride can be categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most critical and often arise from the synthesis process or degradation. A key and potentially toxic impurity is 2,6-dimethylaniline (B139824) (DMA).[2][3] Other related substances and degradation products may also be present and require careful monitoring.[4]

Q2: Which analytical techniques are most suitable for Lidocaine Hydrochloride impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for analyzing Lidocaine Hydrochloride and its impurities due to its high sensitivity, specificity, and reproducibility.[1][5][6] Gas Chromatography (GC) is also employed, particularly for volatile impurities.[1] For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1][7]

Q3: What are the typical acceptance criteria for impurities in Lidocaine Hydrochloride?

A3: Acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[8] These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For instance, the reporting threshold for new drug substances is often around 0.05%.

Troubleshooting Guides

Issue 1: Poor peak shape or resolution during HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Troubleshooting Step: Lidocaine is a basic compound. To achieve good peak shape and retention, it is recommended to use a mobile phase with a slightly alkaline pH (e.g., pH 8).[9] This ensures that the basic molecules are neutral, leading to improved chromatographic performance.[9]

  • Possible Cause 2: Column degradation.

    • Troubleshooting Step: High pH mobile phases can degrade conventional silica-based columns. Ensure you are using a pH-stable column, such as a HALO® Elevate C18, which is designed for use in alkaline conditions.[9]

  • Possible Cause 3: Inadequate method parameters.

    • Troubleshooting Step: Optimize the gradient, flow rate, and column temperature. A systematic approach to method development can help in achieving the desired separation.

Issue 2: Inaccurate quantification of impurities.

  • Possible Cause 1: Lack of appropriate reference standards.

    • Troubleshooting Step: Use certified reference standards for all known impurities for accurate quantification. When a reference standard is not available, relative response factors (RRFs) can be determined and used.

  • Possible Cause 2: Matrix effects from the sample formulation.

    • Troubleshooting Step: Perform a spike and recovery study by adding known amounts of the impurity to the sample matrix to assess the accuracy of the method. If significant matrix effects are observed, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample.

  • Possible Cause 3: Non-linear detector response.

    • Troubleshooting Step: Ensure that the concentration of the impurity falls within the linear range of the detector. A calibration curve with a sufficient number of points should be generated to confirm linearity.

Issue 3: Identification of unknown peaks in the chromatogram.

  • Possible Cause: Presence of a novel impurity or degradation product.

    • Troubleshooting Step: Employ hyphenated techniques like LC-MS or GC-MS to obtain mass spectral data of the unknown peak. This information, along with knowledge of the synthetic route and potential degradation pathways, can help in elucidating the structure of the unknown impurity. Forced degradation studies can also be conducted to intentionally generate degradation products and aid in their identification.[4][10]

Experimental Protocols

1. HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and its Impurities

This method is a stability-indicating assay for the simultaneous determination of Lidocaine Hydrochloride and its related compounds.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A mixture of 0.05 M disodium (B8443419) hydrogen phosphate (B84403) dihydrate (pH adjusted to 6.0 with phosphoric acid) and acetonitrile (B52724) (55:45, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Procedure:

    • Prepare standard solutions of Lidocaine Hydrochloride and known impurities in the mobile phase.

    • Prepare the sample solution by dissolving the drug substance or product in the mobile phase to a known concentration.

    • Inject the standard and sample solutions into the chromatograph.

    • Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.

Quantitative Data Summary

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lidocaine HCl13.20 - 132.004.3613.21
2,6-dimethylaniline1.32 - 13.20< 0.11< 0.33
Other ImpuritiesVaries< 0.11< 0.33
Data compiled from representative HPLC methods.[2][3]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Drug Substance/Product Solvent Dissolve in Mobile Phase Sample->Solvent HPLC Inject into HPLC System Solvent->HPLC Standard Prepare Certified Reference Standards Standard->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection at 240 nm Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantify Impurities (vs. Standards) Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Workflow for Lidocaine HCl Impurity Analysis by HPLC.

Troubleshooting_Logic Start Poor Peak Shape or Resolution Cause1 Incorrect Mobile Phase pH? Start->Cause1 Solution1 Adjust pH to ~8.0 Cause1->Solution1 Yes Cause2 Column Degradation? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Use pH-Stable Column Cause2->Solution2 Yes Cause3 Suboptimal Method Parameters? Cause2->Cause3 No Solution2->End Solution3 Optimize Gradient, Flow Rate, Temp. Cause3->Solution3 Yes Solution3->End

References

Technical Support Center: Overcoming Piridocaine Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Piridocaine Hydrochloride resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound. What are the common underlying mechanisms?

A1: Resistance to chemotherapeutic agents like this compound can be multifactorial. The most common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), actively pump the drug out of the cell, reducing its intracellular concentration.

  • Alterations in drug target: Mutations or modifications in the molecular target of this compound can reduce its binding affinity, rendering the drug less effective.

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR or MAPK/ERK can promote cell survival and override the cytotoxic effects of the drug.

  • Enhanced DNA repair mechanisms: For drugs that induce DNA damage, cancer cells can enhance their DNA repair capacity to counteract the drug's effects.

  • Drug inactivation: Cells may increase the metabolic inactivation of the drug.

Q2: How can I confirm that my cell line is resistant to this compound?

A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to the parental (sensitive) cell line indicates the development of resistance.

Q3: What are the initial steps to troubleshoot this compound resistance?

A3: Start by verifying the integrity of your experimental setup. This includes:

  • Cell line authentication: Confirm the identity of your cell line using methods like short tandem repeat (STR) profiling.

  • Drug quality: Ensure the purity and concentration of your this compound stock solution.

  • Mycoplasma contamination: Test your cell cultures for mycoplasma, as it can significantly alter cellular responses to drugs.

Once these are confirmed, proceed to investigate the potential resistance mechanisms.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in the treated cell line.

This guide helps you to systematically investigate the reasons behind the observed increase in the IC50 value.

Troubleshooting Workflow

start Start: Increased IC50 Observed confirm_resistance Confirm Resistance (Repeat dose-response assay) start->confirm_resistance check_controls Check Experimental Controls (Parental cell line, drug vehicle) confirm_resistance->check_controls investigate_efflux Investigate Drug Efflux (Rhodamine 123 assay, Western blot for ABC transporters) check_controls->investigate_efflux If controls are valid analyze_target Analyze Drug Target (Sequencing, expression analysis) investigate_efflux->analyze_target If efflux is high assess_pathways Assess Pro-Survival Pathways (Western blot for p-Akt, p-ERK) investigate_efflux->assess_pathways If efflux is normal evaluate_reversal Evaluate Reversal Strategies (Co-treatment with inhibitors) analyze_target->evaluate_reversal assess_pathways->evaluate_reversal end End: Identify Mechanism & Strategy evaluate_reversal->end

Caption: Troubleshooting workflow for increased IC50.

Potential Causes and Solutions

Potential Cause Verification Method Proposed Solution
Increased Drug Efflux Rhodamine 123 accumulation assay, Western blot for P-gp, MRP1, BCRP.Co-treatment with an ABC transporter inhibitor (e.g., Verapamil, Tariquidar).
Target Alteration Target sequencing, protein expression analysis (Western blot).Consider alternative drugs with different targets or mechanisms of action.
Activation of Pro-survival Pathways Western blot for key phosphorylated proteins (e.g., p-Akt, p-ERK).Co-administer this compound with specific pathway inhibitors (e.g., PI3K inhibitor, MEK inhibitor).
Experimental Artifact Review cell counting methods, reagent preparation, and instrument calibration.Standardize all experimental procedures and repeat the assay.
Issue 2: Heterogeneous response to this compound within the cell population.

This guide addresses the issue of a mixed population of sensitive and resistant cells.

Logical Relationship Diagram

cluster_0 Heterogeneous Population Sensitive Cells Sensitive Cells Resistant Cells Resistant Cells Selection Pressure Selection Pressure Resistant Cells->Selection Pressure Piridocaine HCl Treatment Piridocaine HCl Treatment Piridocaine HCl Treatment->Sensitive Cells Apoptosis Piridocaine HCl Treatment->Resistant Cells Survival Enrichment of Resistant Clones Enrichment of Resistant Clones Selection Pressure->Enrichment of Resistant Clones

Caption: Emergence of a resistant cell population.

Solutions

  • Single-Cell Cloning: Isolate single cells to establish monoclonal populations. This allows for the characterization of individual clones and the identification of highly resistant and sensitive populations.

  • Fluorescence-Activated Cell Sorting (FACS): If a marker for resistance is known (e.g., high expression of a specific ABC transporter), use FACS to separate the resistant and sensitive cell populations for further analysis.

Experimental Protocols

Protocol 1: Assessment of ABC Transporter Activity using Rhodamine 123 Accumulation Assay

Objective: To determine if increased drug efflux via P-gp or other ABC transporters is a mechanism of resistance.

Methodology:

  • Cell Seeding: Seed parental (sensitive) and putative resistant cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Treat the cells with an ABC transporter inhibitor (e.g., 50 µM Verapamil) or vehicle control for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 (a P-gp substrate) to a final concentration of 1 µM to all wells and incubate for 1 hour at 37°C, protected from light.

  • Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cell lines, with and without the inhibitor. Lower fluorescence in the resistant line, which is restored upon inhibitor treatment, indicates increased efflux.

Protocol 2: Evaluation of Pro-Survival Signaling Pathways by Western Blot

Objective: To assess the activation state of key proteins in pro-survival pathways (e.g., PI3K/Akt).

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. An increase in the ratio of p-Akt/total Akt in resistant cells suggests the activation of this pro-survival pathway.

Signaling Pathway Diagram

PI3K/Akt/mTOR Pathway in Drug Resistance

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTORC1->Proliferation Promotes Piridocaine_HCl Piridocaine HCl Piridocaine_HCl->Apoptosis Induces

Caption: PI3K/Akt/mTOR pathway promoting cell survival.

Technical Support Center: HPLC Method Validation for Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC method validation for Piridocaine Hydrochloride.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound using HPLC.

1. Question: Why am I observing peak tailing or fronting for my this compound peak?

Answer:

Peak asymmetry for this compound can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols. For instance, using a phosphate (B84403) buffer with a pH of 2.5 can improve peak shape.[1][2]

      • Use of End-Capped Columns: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.

      • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases.

    • Solution: Replace the column with a new one of the same type. To prolong column life, use a guard column and ensure the mobile phase is well-degassed and filtered.[3]

  • Extra-Column Effects: Tubing with a large internal diameter or excessive length between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and keep the connections as short as possible.

2. Question: My retention time for this compound is shifting between injections. What could be the cause?

Answer:

Retention time variability is a common issue in HPLC and can compromise the reliability of your method.

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[4][5]

  • Mobile Phase Composition Changes:

    • Solution:

      • Prepare fresh mobile phase daily and ensure all components are accurately measured and miscible.[5][6]

      • If using an online mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can be a good diagnostic step.[6]

      • Degas the mobile phase thoroughly to prevent bubble formation in the pump.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, as a 1°C change can alter retention by 1-2%.[3]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5]

  • Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump will directly impact retention times.

    • Solution: Check for leaks in the pump and fittings.[5][6] Purge the pump to remove any trapped air bubbles.[6] If the problem persists, the pump seals may need to be replaced.[6]

3. Question: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

Answer:

A stable baseline is crucial for accurate quantification.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline, especially in gradient elution.

    • Solution: Use only HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can be a source of noise.

    • Solution: Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.[4][5] If the noise persists, the detector lamp may need replacement.[5]

  • Air Bubbles in the System: Air bubbles passing through the detector will cause sharp spikes in the baseline.

    • Solution: Thoroughly degas the mobile phase and purge the system to remove any trapped air.[5]

  • Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing a rising baseline in gradient analysis.

    • Solution: Ensure the column is operated within its recommended pH and temperature ranges.

Frequently Asked Questions (FAQs)

1. What are the typical validation parameters for an HPLC method for this compound?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A correlation coefficient (r²) of ≥ 0.999 is generally expected.[7]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. An RSD of <2% is generally considered acceptable.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined at a signal-to-noise ratio of 3:1.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

2. What type of column is best suited for this compound analysis?

A reversed-phase C18 or C8 column is typically used for the analysis of local anesthetics like this compound. A modern, high-purity silica (B1680970) column with end-capping will provide better peak shape and reproducibility. For methods requiring enhanced retention of polar compounds, a polar-embedded phase column could be considered.[4]

3. How should I prepare my samples and standards for analysis?

Whenever possible, dissolve and dilute your this compound samples and standards in the initial mobile phase to avoid peak distortion due to solvent mismatch.[6] If a different solvent must be used, ensure it is weaker than the mobile phase. All solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column from particulate matter.

Experimental Protocols & Data

Linearity Study Protocol
  • Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-200 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,890
50751,456
1001,503,123
1502,255,432
Linear Regression Output
Correlation Coefficient (r²) 0.9998
Slope 15012
Y-Intercept 123.4
Accuracy (Recovery) Study Protocol
  • Sample Preparation: Prepare a placebo sample (matrix without the active pharmaceutical ingredient).

  • Spiking: Spike the placebo with known concentrations of this compound stock solution at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100

Table 2: Example Accuracy Data for this compound

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Mean Recovery (%)% RSD
80%8079.299.099.10.5
8079.599.4
8078.998.6
100%100100.5100.5100.20.4
10099.899.8
100100.3100.3
120%120119.599.699.80.3
120120.1100.1
120119.799.8

Visualizations

Caption: Troubleshooting workflow for addressing peak tailing issues in HPLC analysis.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness documentation Validation Report robustness->documentation validated Method Validated documentation->validated

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

References

Technical Support Center: Minimizing Prilocaine Hydrochloride Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Prilocaine (B1678100) Hydrochloride neurotoxicity in in vitro experiments. All recommendations are based on established scientific findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My neuronal cell culture shows a significant decrease in viability after treatment with Prilocaine Hydrochloride. How can I determine if this is due to neurotoxicity?

A1: A decrease in cell viability is a primary indicator of cytotoxicity. To confirm if Prilocaine Hydrochloride is the causative agent, it's crucial to establish a dose-response relationship. All local anesthetics, including prilocaine, are known to be neurotoxic in a concentration- and time-dependent manner.[1][2][3]

Troubleshooting Steps:

  • Run a concentration gradient: Test a wide range of Prilocaine Hydrochloride concentrations (e.g., from sub-micromolar to millimolar) to identify the threshold for toxicity in your specific cell line.

  • Time-course experiment: Assess cell viability at multiple time points (e.g., 1, 6, 12, 24 hours) to understand the kinetics of the toxic effects.

  • Include proper controls: Always include a vehicle-only control group (cells treated with the same solvent used to dissolve Prilocaine Hydrochloride) to rule out any solvent-induced toxicity. Positive controls (e.g., a known neurotoxin) can also be beneficial.

  • Use multiple viability assays: Relying on a single assay can sometimes be misleading. It is advisable to use complementary assays that measure different cellular parameters, such as metabolic activity (MTT, WST-1/CCK-8) and membrane integrity (Trypan Blue, LDH release).[4][5][6]

Q2: I am observing conflicting results between my MTT and LDH assays. What could be the reason for this?

A2: Discrepancies between metabolic assays (like MTT) and membrane integrity assays (like LDH release) can indicate different mechanisms of cell death.

  • Early Apoptosis: In the early stages of apoptosis, cells may still have intact membranes but reduced metabolic activity. This would result in a decrease in the MTT assay signal without a corresponding increase in LDH release. Local anesthetics can induce apoptosis at lower concentrations.[3][7]

  • Necrosis: At higher concentrations, local anesthetics tend to cause necrosis, which involves the rupture of the cell membrane and a significant release of LDH.[3][6][7]

Troubleshooting Steps:

  • Perform an apoptosis vs. necrosis assay: Utilize assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell populations.

  • Caspase activity assays: Measure the activity of key executioner caspases, such as caspase-3/7, to confirm the involvement of apoptosis.[5]

Q3: How can I minimize Prilocaine Hydrochloride-induced neurotoxicity in my long-term in vitro experiments?

A3: Minimizing neurotoxicity in long-term cultures is crucial for obtaining relevant data.

Strategies:

  • Use the lowest effective concentration: Based on your dose-response studies, select the lowest concentration of Prilocaine Hydrochloride that achieves the desired anesthetic effect without causing significant cell death.

  • Limit exposure time: If possible, reduce the duration of exposure to the local anesthetic.

  • Consider co-treatment with neuroprotective agents: The use of antioxidants or other neuroprotective compounds could potentially mitigate the toxic effects.

  • Lipid Emulsion Treatment: In clinical settings, intravenous lipid emulsion is used to treat systemic toxicity of local anesthetics.[8][9] The "lipid sink" mechanism, where the lipid emulsion sequesters the lipophilic local anesthetic, might be adaptable for in vitro use to reduce the free concentration of prilocaine in the culture medium.[8]

Q4: Which neuronal cell line is most suitable for studying Prilocaine Hydrochloride neurotoxicity?

A4: The choice of cell line can significantly impact the results, as different neuronal types may exhibit varying sensitivities to local anesthetics. There is no universal consensus on the best cell line.[1]

  • SH-SY5Y: A human neuroblastoma cell line that is widely used in neurotoxicity studies.[4][5][6] These cells can be differentiated into a more mature neuronal phenotype.

  • Primary Neurons: While more complex to culture, primary neurons derived from specific brain regions (e.g., dorsal root ganglia, cortical neurons) offer a more physiologically relevant model.

  • Motor Neurons: Studies have specifically investigated the effects of local anesthetics on developing motor neurons.[2]

It is recommended to choose a cell line that is most relevant to the research question and to be aware of its limitations.

Quantitative Data Summary

The following tables summarize the neurotoxic potential of Prilocaine Hydrochloride in comparison to other commonly used local anesthetics.

Table 1: Comparative Cytotoxicity (LD50) of Local Anesthetics in SH-SY5Y Cells (20-minute exposure)

Local AnestheticLD50 (mM)[4]
Bupivacaine0.95 ± 0.08
Lidocaine3.35 ± 0.33
Prilocaine 4.32 ± 0.39
Mepivacaine4.84 ± 1.28
Articaine8.98 ± 2.07
Ropivacaine13.43 ± 0.61

Table 2: Order of Neurotoxic Potency from In Vitro Studies

StudyOrder of Neurotoxicity (from most to least toxic)
Perez-Castro et al. (2009)Bupivacaine > Ropivacaine > Chloroprocaine > Lidocaine > Mepivacaine ≥ Procaine[5]
Another 2009 studyTetracaine > Bupivacaine > Prilocaine = Mepivacaine = Ropivacaine > Lidocaine > Procaine > Articaine[2]

Experimental Protocols

1. Cell Viability Assessment using CCK-8 Assay

  • Objective: To quantify the dose-dependent cytotoxic effects of Prilocaine Hydrochloride on neuronal cell viability.[10]

  • Methodology:

    • Cell Culture: Plate neuronal cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10]

    • Treatment: Expose the cells to a range of Prilocaine Hydrochloride concentrations for a specific duration (e.g., 24 hours). Include a vehicle-only control group.[10]

    • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[10]

    • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

2. Intracellular Reactive Oxygen Species (ROS) Measurement

  • Objective: To measure the generation of intracellular ROS induced by Prilocaine Hydrochloride.[10]

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with Prilocaine Hydrochloride as described above.

    • Staining: After treatment, wash the cells and incubate them with 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[10]

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Plate Neuronal Cells in 96-well Plate start->culture adhere Allow Cells to Adhere Overnight culture->adhere treatment Expose Cells to Prilocaine HCl Concentration Gradient adhere->treatment control Include Vehicle-Only Control adhere->control incubation Incubate for Defined Period (e.g., 24h) treatment->incubation control->incubation add_cck8 Add CCK-8 Solution incubation->add_cck8 incubate_cck8 Incubate for 1-4 Hours add_cck8->incubate_cck8 read_plate Measure Absorbance at 450 nm incubate_cck8->read_plate calculate Calculate Cell Viability (%) vs. Control read_plate->calculate plot Plot Dose-Response Curve calculate->plot end End plot->end

Caption: Experimental workflow for assessing Prilocaine Hydrochloride neurotoxicity in vitro.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_necrosis Necrosis prilocaine Prilocaine Hydrochloride mitochondria Mitochondrial Dysfunction prilocaine->mitochondria pi3k PI3K Pathway prilocaine->pi3k Inhibition/Activation mapk MAPK Pathways prilocaine->mapk Inhibition/Activation necrosis Necrosis (at high concentrations) prilocaine->necrosis High Concentration ros Increased ROS Production mitochondria->ros caspase Intrinsic Caspase Pathway Activation ros->caspase pi3k->caspase mapk->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathways in Prilocaine Hydrochloride-induced neurotoxicity.

References

Technical Support Center: Enhancing the Duration of Action of Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the duration of action of Piridocaine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Piridocaine is a local anesthetic belonging to the ester class of compounds. Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, this compound inhibits the depolarization of the nerve, thereby blocking the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation in the area of application.

Q2: What are the primary strategies to extend the duration of action of this compound?

The main approaches to prolonging the anesthetic effect of this compound fall into two categories:

  • Formulation-Based Strategies: This involves incorporating the drug into a delivery system that releases it slowly over time. Examples include liposomes, microspheres (e.g., using poly(lactic-co-glycolic acid) or PLGA), nanoparticles, and in-situ forming gels. These formulations act as a depot at the injection site, providing a sustained release of the anesthetic.

  • Co-administration with Adjuvants: Certain drugs, when administered with this compound, can prolong its effect. The most common adjuvants are vasoconstrictors, such as epinephrine. Vasoconstrictors decrease local blood flow, which in turn reduces the rate of vascular absorption of the anesthetic, keeping it at the nerve site for a longer period.

Q3: Can I mix this compound with other local anesthetics to prolong its effect?

While mixing local anesthetics is a known practice, the outcomes can be complex. For instance, some studies have shown that mixing a short-acting with a long-acting anesthetic may not significantly alter the onset time but can result in a duration of action that is intermediate between the two agents alone. It is crucial to consider potential issues such as altered pKa values of the mixture, which can affect the proportion of the active, un-ionized form of the drug, and the potential for reaching toxic systemic concentrations of both agents.

Q4: What are the key safety considerations when using sustained-release formulations of this compound?

The primary safety concern with sustained-release formulations is the potential for systemic toxicity if the drug is released too quickly (dose dumping). This can lead to adverse effects on the central nervous system and cardiovascular system. It is also important to consider local tissue toxicity, as a high concentration of the anesthetic maintained for a prolonged period at the injection site could potentially be myotoxic or neurotoxic. Biocompatibility and biodegradability of the delivery system components are also critical safety aspects.

Troubleshooting Guide

Issue 1: Inconsistent or shorter-than-expected duration of action with a sustained-release formulation.

  • Possible Cause: Formulation instability leading to premature drug release.

    • Troubleshooting Step: Characterize the particle size, drug encapsulation efficiency, and in vitro release profile of each new batch of the formulation. Ensure consistent manufacturing parameters (e.g., homogenization speed, temperature, solvent evaporation rate).

  • Possible Cause: Rapid clearance of the formulation from the injection site.

    • Troubleshooting Step: Consider modifying the formulation to enhance its bioadhesive properties. For in vivo models, ensure the injection is administered at the intended tissue depth, as placement in a highly vascularized area can accelerate clearance.

  • Possible Cause: The in vitro release profile does not correlate well with the in vivo performance.

    • Troubleshooting Step: Refine the in vitro release assay conditions (e.g., pH, temperature, agitation, composition of the release medium) to better mimic the physiological environment at the injection site.

Issue 2: Increased local tissue inflammation or irritation at the injection site.

  • Possible Cause: The formulation components (e.g., polymers, surfactants) are causing an inflammatory response.

    • Troubleshooting Step: Prepare and inject a "blank" formulation (without the this compound) to assess the tissue response to the vehicle alone. If inflammation is observed, consider using more biocompatible excipients.

  • Possible Cause: The concentration of this compound is too high, leading to local toxicity.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal concentration that provides the desired duration of action without causing significant tissue damage. Histological evaluation of the injection site is recommended.

Issue 3: Difficulty in achieving a reproducible anesthetic effect in animal models.

  • Possible Cause: Inconsistent injection technique.

    • Troubleshooting Step: Standardize the injection volume, depth, and anatomical location across all animals. Use of imaging guidance (e.g., ultrasound) can improve precision for certain nerve blocks.

  • Possible Cause: High inter-animal variability in drug metabolism and clearance.

    • Troubleshooting Step: Increase the number of animals per group to improve statistical power. Ensure that the animals are of a similar age and weight, and are housed under identical conditions.

Data Presentation

Table 1: Comparison of the Duration of Action of Local Anesthetics in Various Formulations

Local AnestheticFormulationAnimal ModelAssayMean Duration of Action (minutes)Fold Increase vs. StandardReference
Prilocaine HClAqueous SolutionRatCutaneous Trunci Muscle Reflex~120-[1]
Prilocaine BasePLGA MicroparticlesRatCutaneous Trunci Muscle Reflex~2402.0[1]
BupivacaineAqueous SolutionMouseVocalization to Electrical Stimulus55 (at 0.25%)-[2]
BupivacaineLiposomal FormulationMouseVocalization to Electrical StimulusSignificantly Prolonged> 1.0 (exact value not stated)[2]
LidocaineAqueous SolutionHumanBrachial Plexus Block172.85-[1]
BupivacaineAqueous SolutionHumanBrachial Plexus Block546.4-[1]
Lidocaine + EpinephrineAqueous SolutionHumanInferior Alveolar Nerve Block~214~1.5 - 2.0 (estimated)[3][4]

Note: Data for this compound is limited; therefore, data for other local anesthetics are presented as representative examples of the effects of different formulation strategies.

Experimental Protocols

Key Experiment: Evaluation of Anesthetic Duration using the Cutaneous Trunci Muscle Reflex (CTMR) in Rats

This in vivo assay is used to quantify the duration of local anesthesia following subcutaneous injection. The CTMR is a reflexive twitching of the skin on the back in response to a noxious stimulus.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound formulation and control vehicle

  • Hemostatic forceps or a calibrated pinprick device

  • Electric shaver

  • Marking pen

  • Timer

Procedure:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane). Shave a 4x4 cm area of skin on the dorsal thoracolumbar region. Allow the animal to fully recover from anesthesia before testing.

  • Baseline Response: Gently restrain the animal. Apply a noxious stimulus (e.g., a firm pinch with hemostatic forceps for 1-2 seconds) to the shaved area. A positive response is a visible contraction or "twitch" of the cutaneous trunci muscle. Test several points within the shaved area to confirm a consistent baseline response.

  • Drug Administration: Subcutaneously inject a defined volume (e.g., 0.1 mL) of the this compound formulation into the center of the shaved area. Inject the control vehicle in a contralateral or separate group of animals.

  • Assessment of Anesthesia: At predetermined time points (e.g., every 15 minutes), apply the same noxious stimulus used at baseline to the center of the injection site.

  • Determining Duration of Action: The duration of action is defined as the time from injection until the return of the CTMR in response to the stimulus. The test is typically continued until the reflex has returned in all animals or for a maximum predetermined duration.

  • Data Analysis: Record the time of reflex return for each animal. The mean or median duration of action can then be calculated for each group and compared using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Open State Na_Channel_Resting->Na_Channel_Open Na+ Influx Na_Channel_Inactive Inactive State Na_Channel_Open->Na_Channel_Inactive Block Conduction Block (Anesthesia) Na_Channel_Open->Block Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting Opens Piridocaine Piridocaine HCl Piridocaine->Na_Channel_Open Binds to intracellular site

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Animal_Prep Animal Preparation (Shaving, Acclimation) Baseline Establish Baseline CTMR Animal_Prep->Baseline Formulation_Prep Formulation & Control Preparation Injection Subcutaneous Injection Formulation_Prep->Injection Baseline->Injection Assessment Periodic Stimulus Application Injection->Assessment Time Endpoint Record Time of Reflex Return Assessment->Endpoint Data_Analysis Calculate Mean Duration & Statistics Endpoint->Data_Analysis

Caption: Workflow for the Cutaneous Trunci Muscle Reflex (CTMR) assay.

Logical_Relationship cluster_formulation Formulation Types cluster_adjuvant Adjuvant Types Goal Enhance Duration of Action Strategy1 Formulation Strategies Goal->Strategy1 Strategy2 Adjuvant Co-administration Goal->Strategy2 Liposomes Liposomes Strategy1->Liposomes Microspheres Microspheres Strategy1->Microspheres Nanoparticles Nanoparticles Strategy1->Nanoparticles Vasoconstrictors Vasoconstrictors (e.g., Epinephrine) Strategy2->Vasoconstrictors Sustained_Release Sustained Drug Release Liposomes->Sustained_Release Microspheres->Sustained_Release Nanoparticles->Sustained_Release Reduced_Clearance Reduced Vascular Clearance Vasoconstrictors->Reduced_Clearance Prolonged_Effect Prolonged Anesthetic Effect Sustained_Release->Prolonged_Effect Reduced_Clearance->Prolonged_Effect

Caption: Strategies for enhancing the duration of action of local anesthetics.

References

Piridocaine Hydrochloride Formulation: A Technical Support Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming formulation challenges associated with Piridocaine Hydrochloride for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Piridocaine is a chemical entity with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol [1]. Its hydrochloride salt form is generally used for pharmaceutical formulations. While specific data for this compound is limited, its properties can be inferred from its structure and from closely related amide-type local anesthetics like Lidocaine Hydrochloride. Lidocaine Hydrochloride is a white, odorless crystalline powder with a bitter taste[2]. It is known to be easily soluble in water and ethanol[2]. The salt form generally enhances water solubility compared to the base form[3].

Q2: What are the primary stability concerns for this compound formulations?

The main chemical degradation pathways for pharmaceuticals are typically hydrolysis and oxidation[4]. Piridocaine, containing an amide bond, is expected to be relatively stable against hydrolysis compared to ester-containing local anesthetics like procaine[4][5]. However, stability can still be a concern under certain conditions.

Forced degradation studies on the similar compound Lidocaine HCl showed that it is stable against hydrolysis, photolysis, and dry heat over a 72-hour period. However, degradation can occur in the presence of strong oxidizing agents (like hydrogen peroxide) or certain acids, leading to the formation of byproducts such as the N-oxide[6][7]. Therefore, it is crucial to protect formulations from incompatible excipients and extreme pH conditions.

Q3: Which excipients are commonly used for injectable formulations and are suitable for this compound?

Injectable formulations must be sterile and require careful selection of excipients to ensure safety, stability, and efficacy[8][9]. Common excipients for parenteral products include:

  • Solvents and Co-solvents: Water for Injection (WFI) is the primary solvent. Co-solvents like propylene (B89431) glycol or ethanol (B145695) can be used to improve solubility, but must be chosen carefully to avoid toxicity[10].

  • Tonicity Adjusters: To make the formulation isotonic with physiological fluids, agents like sodium chloride or mannitol (B672) are often added[10].

  • pH Modifiers: Buffers (e.g., phosphate (B84403) or citrate (B86180) buffers) are used to maintain a stable pH, which is critical for the solubility and stability of the active pharmaceutical ingredient (API)[8].

  • Antioxidants and Preservatives: These may be included to prevent oxidative degradation or microbial growth, respectively[8].

The choice of excipients must be based on compatibility studies with this compound to avoid any adverse interactions[8].

Troubleshooting Guide

Q1: My this compound solution is cloudy or shows precipitation. What could be the cause and how can I fix it?

Possible Causes:

  • Solubility Limit Exceeded: The concentration of this compound may be too high for the chosen solvent system.

  • Incorrect pH: The pH of the solution can significantly affect the solubility of the drug. For amine-containing hydrochlorides, solubility typically decreases as the pH increases towards the pKa of the free base.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during storage can cause a previously dissolved drug to crystallize[11][12].

  • Excipient Incompatibility: An interaction with another component in the formulation could be causing precipitation.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations and ensure the concentration is within the known solubility limits for your solvent.

  • Measure and Adjust pH: Use a calibrated pH meter to check the solution's pH. If necessary, adjust it using a suitable buffer or pH modifier.

  • Consider Co-solvents: If solubility in an aqueous vehicle is insufficient, consider adding a biocompatible co-solvent such as propylene glycol or ethanol[10][13].

  • Gentle Warming/Sonication: Applying gentle heat or using a sonicator can help dissolve the compound, but be cautious of potential degradation at high temperatures. Ensure the solution remains clear upon returning to room temperature.

  • Review Excipients: Simplify the formulation to the essential components to identify any potential incompatibilities.

Troubleshooting Workflow for Formulation Issues

G start Formulation Issue Identified (e.g., Precipitation, Cloudiness) check_conc Is Concentration Below Solubility Limit? start->check_conc check_ph Is pH in Optimal Range for Solubility? check_conc->check_ph Yes adjust_conc Reduce Concentration or Add Co-solvent (e.g., Propylene Glycol) check_conc->adjust_conc No check_temp Was Formulation Exposed to Low Temperature? check_ph->check_temp Yes adjust_ph Adjust pH with Biocompatible Buffer check_ph->adjust_ph No check_excipients Are Excipients Compatible? check_temp->check_excipients No adjust_temp Store at Controlled Room Temperature. Re-dissolve gently. check_temp->adjust_temp Yes adjust_excipients Simplify Formulation. Conduct Excipient Compatibility Study. check_excipients->adjust_excipients No success Formulation is Clear and Stable check_excipients->success Yes adjust_conc->check_ph adjust_ph->check_temp adjust_temp->check_excipients adjust_excipients->success

Caption: Troubleshooting workflow for addressing common formulation instability issues.

Q2: I'm observing injection site reactions or poor efficacy in my animal model. Could the formulation be the problem?

Possible Causes:

  • Non-physiological pH or Osmolality: A formulation that is not isotonic or has a pH far from physiological levels (approx. 7.4) can cause pain, inflammation, and tissue damage upon injection[14].

  • Irritating Excipients: Some co-solvents or excipients can cause local irritation, especially at higher concentrations[14].

  • Drug Degradation: If the API has degraded, the actual dose administered will be lower than intended, leading to reduced efficacy. Degradation products could also cause unexpected toxicity[15][16].

  • Precipitation In Vivo: The drug may precipitate at the injection site after administration due to changes in pH or dilution with physiological fluids, leading to poor absorption and low bioavailability.

Troubleshooting Steps:

  • Measure Formulation Parameters: Confirm that the pH and osmolality of your final formulation are within a physiologically acceptable range.

  • Evaluate Excipient Concentrations: Ensure that the concentrations of all excipients, particularly co-solvents and surfactants, are below established safety limits for the specific route of administration.

  • Conduct Stability Analysis: Use an appropriate analytical method (e.g., HPLC) to confirm the concentration and purity of this compound in your formulation before in vivo use. This will verify that no significant degradation has occurred.

  • Perform a Dilution Test: Mimic in vivo conditions by diluting your formulation in a physiological buffer (e.g., PBS pH 7.4) to see if precipitation occurs. If it does, the formulation may need to be redesigned.

Quantitative Data

Table 1: Physicochemical Properties of Piridocaine

Property Value Source
Molecular Formula C₁₄H₂₀N₂O₂ [1]
Molecular Weight 248.32 g/mol [1]

| Stereochemistry | Racemic |[1] |

Table 2: Solubility of Lidocaine Hydrochloride in Various Solvents (Illustrative Data) Note: This data is for Lidocaine HCl and serves as a proxy to guide solvent selection for Piridocaine HCl.

Solvent Temperature (°C) Solubility ( g/100g solvent)
Water 20 Soluble
Ethanol 20 Freely Soluble
Propylene Glycol 25 Soluble
Acetone 20 Slightly Soluble
Ether 20 Insoluble

(General solubility terms are based on information from sources like[2][11][17])

Experimental Protocols

Protocol for Preparation of a Sterile this compound Solution for In Vivo Injection (10 mg/mL)

Materials:

  • This compound powder

  • Sodium Chloride (NaCl)

  • Water for Injection (WFI)

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile vials

Methodology:

  • Calculation: For a 10 mL final volume, weigh 100 mg of this compound. To make the solution isotonic (approx. 0.9% NaCl), weigh 90 mg of NaCl.

  • Dissolution: In a sterile beaker, add approximately 8 mL of WFI. While stirring with a sterile magnetic stir bar, add the NaCl and allow it to dissolve completely. Subsequently, slowly add the this compound powder and continue stirring until fully dissolved.

  • pH Adjustment: Measure the pH of the solution. The target pH should ideally be between 5.0 and 7.0 for stability and physiological compatibility. Adjust the pH dropwise using 0.1 M HCl or 0.1 M NaOH as needed.

  • Volume Adjustment: Once the desired pH is achieved and the solution is clear, transfer it to a sterile graduated cylinder and add WFI to bring the final volume to 10 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip and filter the solution directly into a final sterile vial. This step removes any potential microbial contamination.

  • Storage: Seal the vial and store it at the recommended temperature (typically 2-8°C), protected from light, until use. Perform a final visual inspection for any particulates before administration.

Workflow for Aseptic Formulation Preparation

G cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_final Finalization Phase calc 1. Calculate Mass of API and Excipients weigh 2. Weigh All Components calc->weigh dissolve 3. Dissolve Excipients (e.g., NaCl) in WFI weigh->dissolve add_api 4. Add and Dissolve Piridocaine HCl dissolve->add_api check_ph 5. Measure and Adjust pH (Target: 5.0-7.0) add_api->check_ph qs 6. Adjust to Final Volume (QS) with WFI check_ph->qs filter 7. Sterile Filter (0.22 µm) into Sterile Vial qs->filter store 8. Store Appropriately (e.g., 2-8°C, Protected from Light) filter->store

Caption: Step-by-step workflow for preparing a sterile injectable formulation.

Mechanism of Action Pathway

Piridocaine, as an amide-type local anesthetic, is expected to follow the canonical mechanism of blocking voltage-gated sodium ion channels in neuronal membranes.

G cluster_membrane Neuronal Membrane node_channel Voltage-Gated Na+ Channel inhibit Inhibition of Na+ Influx piridocaine Piridocaine HCl (in formulation) piridocaine_base Piridocaine (Base Form) Crosses Membrane piridocaine->piridocaine_base At physiological pH piridocaine_ion Piridocaine (Ionized Form) Re-protonated inside cell piridocaine_base->piridocaine_ion Intracellular block Binds to Channel (Intracellular Side) piridocaine_ion->block block->node_channel Blocks no_ap Failure to Reach Action Potential Threshold inhibit->no_ap no_signal Blockade of Nerve Impulse Conduction no_ap->no_signal

References

Validation & Comparative

Navigating the Maze of Sodium Channel Subtypes: A Comparative Guide to Piridocaine Hydrochloride and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

The primary mechanism of action for local anesthetics like Piridocaine Hydrochloride is the blockade of voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[1] By inhibiting the influx of sodium ions, these drugs prevent nerve impulse transmission, resulting in a loss of sensation.[2] However, the nine different subtypes of sodium channels (Nav1.1-Nav1.9) exhibit distinct tissue distribution and physiological roles. Non-selective blockade of these subtypes can lead to undesirable side effects.[3][4] For instance, targeting specific subtypes expressed in pain-sensing neurons (nociceptors), such as Nav1.7, Nav1.8, and Nav1.9, is a key strategy in developing novel analgesics with improved side-effect profiles.[5]

State-Dependent Blockade: A Key Determinant of Selectivity

Local anesthetics do not simply plug the sodium channel pore. Their binding is highly dependent on the conformational state of the channel: resting, open, or inactivated.[1] Most local anesthetics exhibit a higher affinity for the open and inactivated states of the channel.[1] This "state-dependent" or "use-dependent" blockade means that the inhibitory effect is more pronounced in rapidly firing neurons, where a larger proportion of channels are in the open and inactivated states.[6] This property is a critical determinant of their clinical efficacy and selectivity.

Comparative Analysis of Sodium Channel Subtype Selectivity

Due to the limited availability of direct experimental data for this compound, this section presents a comparative summary of the half-maximal inhibitory concentrations (IC50) for other well-studied local anesthetics against various sodium channel subtypes. This data, primarily obtained through whole-cell patch-clamp electrophysiology, allows for an indirect assessment of the potential selectivity profile of this compound based on structural similarities.

Table 1: Comparative IC50 Values (μM) of Local Anesthetics for Sodium Channel Subtypes

CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.7Nav1.8Nav1.9
Lidocaine ~200~150~170~250~226~180~15~60-
Tetracaine ----~16-~5~10-
Bupivacaine ----~130-~10~20-
Ropivacaine ----~150-~20~30-

Experimental Protocols

The determination of sodium channel subtype selectivity and the potency of local anesthetics is predominantly carried out using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of a compound on specific voltage-gated sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: Mammalian cells (e.g., HEK293) are stably or transiently transfected to express the specific human sodium channel subtype of interest (e.g., Nav1.7).

  • Electrophysiology Setup:

    • Cells are placed on the stage of an inverted microscope.

    • A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution and maneuvered to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • The cell membrane potential is held at a negative value (e.g., -100 mV) to ensure most channels are in the resting state.

    • A series of depolarizing voltage steps are applied to elicit sodium currents. The specific voltage protocol can be designed to assess the compound's affinity for different channel states (resting, open, and inactivated).

  • Drug Application: The test compound (e.g., this compound) is applied to the extracellular solution at various concentrations.

  • Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of local anesthetics with sodium channels is a direct molecular interaction that leads to the blockade of nerve signal propagation. The following diagrams illustrate the general mechanism and the experimental workflow.

G cluster_0 Local Anesthetic Action Nerve Impulse Nerve Impulse Na+ Channel Opening Na+ Channel Opening Nerve Impulse->Na+ Channel Opening Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Action Potential Propagation Action Potential Propagation Na+ Influx->Action Potential Propagation Sensation (e.g., Pain) Sensation (e.g., Pain) Action Potential Propagation->Sensation (e.g., Pain) Piridocaine HCl Piridocaine HCl Blockade Blockade Piridocaine HCl->Blockade Blockade->Na+ Channel Opening

Caption: Signaling pathway of nerve impulse transmission and its blockade by this compound.

G cluster_1 Experimental Workflow Cell Culture Cell Culture with Nav Subtype Expression Patch-Clamp Whole-Cell Patch-Clamp Cell Culture->Patch-Clamp Data Acquisition Record Na+ Currents Patch-Clamp->Data Acquisition Drug Application Apply Piridocaine HCl Data Acquisition->Drug Application Data Analysis Calculate IC50 Data Acquisition->Data Analysis Drug Application->Data Acquisition Selectivity Profile Determine Subtype Selectivity Data Analysis->Selectivity Profile

Caption: Experimental workflow for determining sodium channel subtype selectivity.

Conclusion

While direct quantitative data for this compound's sodium channel subtype selectivity remains to be established, the comparative analysis of structurally and functionally similar local anesthetics provides a valuable predictive framework. The methodologies outlined in this guide offer a clear path for researchers to undertake such investigations. A thorough understanding of the subtype selectivity of this compound and other novel local anesthetics is crucial for the rational design of next-generation therapeutics with enhanced efficacy and an improved safety profile for a variety of clinical applications, including pain management and arrhythmia treatment. Future electrophysiological studies are essential to fully characterize the pharmacological profile of this compound.

References

A Comparative Guide to Analytical Methods for Local Anesthetics: A Surrogate Study for Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods applicable to the quantification of local anesthetics, with a specific focus on providing a framework for the analysis of Piridocaine Hydrochloride. Due to the limited availability of direct analytical studies for this compound, this document leverages validation data and methodologies established for its structurally similar and widely studied analogs, Lidocaine and Prilocaine. The objective is to offer a comprehensive overview of the performance characteristics of common analytical techniques, thereby assisting researchers in selecting the most appropriate method for their specific needs.

The information presented herein is a synthesis of data from multiple independent studies. While this guide facilitates a cross-method comparison, it is important to note that the data were not generated from a single head-to-head cross-validation study. Therefore, variations in experimental conditions across different studies should be considered when interpreting the comparative performance.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of four common analytical techniques for the determination of Lidocaine and Prilocaine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.

Table 1: Performance Comparison of HPLC Methods for Lidocaine and Prilocaine Analysis

ParameterLidocaine HydrochloridePrilocaine HydrochlorideReference
Linearity Range 20-100 µg/mL1-6 µg/mL[1][2]
Correlation Coefficient (r²) 0.999> 0.999[1][2]
Accuracy (% Recovery) 95-105%Not explicitly stated, but method deemed accurate[1][2]
Precision (%RSD) < 2% (Intra- and Inter-day)Not explicitly stated, but method deemed precise[1]
Limit of Detection (LOD) 1.54 µg/mLNot Reported[1]
Limit of Quantitation (LOQ) 4.68 µg/mLNot Reported[1]

Table 2: Performance Comparison of GC Methods for Lidocaine and Prilocaine Analysis

ParameterLidocaine HydrochloridePrilocaine HydrochlorideReference
Linearity Range 0.1-5.0 µg/mL40-1000 ng/mL[3][4]
Correlation Coefficient (r²) 0.99950.999[3][4]
Accuracy (%RE) < 10%< 3.5%[3][4]
Precision (%RSD) < 3.0% (Intra- and Inter-day)< 3.4% (Intra- and Inter-day)[3][4]
Limit of Detection (LOD) 0.03 µg/mL15 ng/mL[3][4]
Limit of Quantitation (LOQ) 0.11 µg/mL31 ng/mL[3][4]

Table 3: Performance Comparison of Capillary Electrophoresis Methods for Lidocaine Analysis

ParameterLidocaineReference
Linearity Range 50-1000 µg (on tape)[5]
Correlation Coefficient (r²) > 0.99[5]
Accuracy (% Inaccuracy) < 14%[5]
Precision (%CV) < 2% (Intra- and Inter-assay)[5]
Limit of Quantitation (LOQ) 50 µg[5]

Table 4: Performance Comparison of UV-Vis Spectrophotometric Methods for Lidocaine Hydrochloride Analysis

ParameterLidocaine HydrochlorideReference
Linearity Range 20-100 µg/mL[6]
Correlation Coefficient (r²) 0.9992[6]
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate[6]
Precision Not explicitly stated, but method deemed precise[6]
Limit of Detection (LOD) 3.55 µg/mL[6]
Limit of Quantitation (LOQ) 10.75 µg/mL[6]

Experimental Protocols

This section provides detailed methodologies for the analytical techniques discussed. These protocols are based on published methods for Lidocaine and Prilocaine and can be adapted for the analysis of this compound with appropriate validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous estimation of Lidocaine and Prilocaine in topical cream formulations.[2]

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a UV detector is used.

  • Column: Hi Q Sil C18 HS column (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M diethylamine (B46881) solution (pH adjusted to 6.8 with orthophosphoric acid) in a 60:40 v/v ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: A known quantity of the cream is dissolved in a suitable solvent, sonicated to ensure complete dissolution, and then filtered before injection into the HPLC system.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Gas Chromatography (GC) Method

This method is applicable for the determination of Prilocaine Hydrochloride in pharmaceutical preparations.[4]

  • Instrumentation: A gas chromatograph equipped with a mass spectrometry (MS) detector (GC-MS).

  • Column: HP-5MS capillary column.

  • Internal Standard: Lidocaine Hydrochloride.

  • Sample Preparation: The sample is appropriately diluted and prepared for injection.

  • Analysis: The calibration curves are prepared over a concentration range of 40-1000 ng/mL.

  • Validation Parameters: The method is validated for linearity, precision (within-day and between-day), accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Capillary Electrophoresis (CE) Method

This method has been developed for the determination of Lidocaine in skin tape samples.[5]

  • Instrumentation: A capillary zone electrophoresis system.

  • Capillary: Fused silica (B1680970) capillary (350 mm total length, 265 mm to window, 50 µm i.d.).

  • Background Electrolyte: Phosphoric acid-Tris buffer at pH 2.5.

  • Internal Standard: Procaine.

  • Sample Preparation: Lidocaine is extracted from tape samples using methanol, which is then diluted with water before injection.

  • Analysis: The migration times for the internal standard and Lidocaine are monitored.

  • Validation Parameters: The method is validated for linearity, precision (within- and between-assay), accuracy, and limit of quantification.

UV-Vis Spectrophotometric Method

A simple and reproducible UV spectroscopic method for the estimation of Lignocaine Hydrochloride (Lidocaine Hydrochloride) in bulk and semisolid formulations.[6]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Reverse osmosis (RO) water.

  • Analysis: The UV spectrum of Lignocaine Hydrochloride in RO water is recorded, and the maximum absorbance (λmax) is determined (e.g., at 228.8 nm).

  • Quantification: Beer's law is applied over a valid concentration range (e.g., 20-100 µg/mL).

  • Validation Parameters: The method is validated for linearity, accuracy, precision, ruggedness, and robustness.

Visualizing the Cross-Validation Workflow

A crucial step in ensuring the reliability of analytical data is the cross-validation of different analytical methods. The following diagram illustrates a general workflow for such a process.

CrossValidationWorkflow cluster_planning 1. Planning & Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Individual Method Validation (ICH Guidelines) cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion & Reporting define_analyte Define Analyte & Matrix (e.g., Piridocaine HCl in Plasma) select_methods Select Candidate Methods (e.g., HPLC, GC, CE, UV-Vis) define_analyte->select_methods develop_hplc Develop & Optimize HPLC Method develop_gc Develop & Optimize GC Method develop_ce Develop & Optimize CE Method develop_uv Develop & Optimize UV-Vis Method validate_hplc Validate HPLC (Linearity, Accuracy, Precision) develop_hplc->validate_hplc validate_gc Validate GC (Linearity, Accuracy, Precision) develop_gc->validate_gc validate_ce Validate CE (Linearity, Accuracy, Precision) develop_ce->validate_ce validate_uv Validate UV-Vis (Linearity, Accuracy, Precision) develop_uv->validate_uv analyze_samples Analyze Identical Samples with All Validated Methods validate_hplc->analyze_samples validate_gc->analyze_samples validate_ce->analyze_samples validate_uv->analyze_samples compare_results Statistically Compare Results (e.g., Bland-Altman, t-test) analyze_samples->compare_results assess_agreement Assess Agreement & Identify Bias compare_results->assess_agreement report_findings Report Findings & Select Optimal Method(s) assess_agreement->report_findings

Caption: General workflow for the cross-validation of analytical methods.

References

Comparative Neurotoxicity of Ropivacaine and Other Local Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neurotoxic potential of ropivacaine (B1680718) in comparison to other commonly used local anesthetics, supported by experimental data and detailed methodologies.

All local anesthetics possess the potential for neurotoxicity, an effect that is generally dependent on the concentration of the drug and the duration of nerve tissue exposure[1]. Experimental studies have consistently shown that the neurotoxic potential of local anesthetics often parallels their anesthetic potency[1]. The mechanisms underlying this toxicity are complex and are thought to involve multiple cellular pathways, including the intrinsic caspase pathway, the PI3K-Akt pathway, and MAPK pathways[2][3][4].

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies, offering a comparative view of the neurotoxic effects of Ropivacaine, Lidocaine, and Bupivacaine.

Table 1: In Vitro Neurotoxicity Data - IC50 Values

Local AnestheticCell TypeExposure TimeIC50 ValueReference
RopivacaineChick Embryo Dorsal Root Ganglion Neurons15 min10-2.5 M[5]
LidocaineChick Embryo Dorsal Root Ganglion Neurons15 min10-2.8 M[5]
BupivacaineChick Embryo Dorsal Root Ganglion Neurons15 min10-2.6 M[5]

Table 2: In Vitro Neurotoxicity Data - Cell Viability

Local AnestheticCell TypeConcentrationExposure TimeCell Viability (% of Control)Reference
RopivacaineRat Developing Motor Neurons1000 µM24 hDecreased (Specific % not provided)[6]
LidocaineRat Developing Motor Neurons1000 µM24 hDecreased (Specific % not provided)[6]
BupivacaineRat Developing Motor Neurons1000 µM24 hDecreased (Specific % not provided)[6]

Table 3: In Vivo Neurotoxicity Data - Histopathological Findings

Local AnestheticAnimal ModelAdministration RouteObservationReference
RopivacaineRabbitIntrathecalLess vacuolation of the dorsal funiculus compared to Lidocaine and Tetracaine.[7]
LidocaineRabbitIntrathecalSignificant vacuolation of the dorsal funiculus and chromatolytic damage of motor neurons.[7]
BupivacaineRabbitIntrathecalLess vacuolation of the dorsal funiculus compared to Lidocaine and Tetracaine.[7]
RopivacaineRatIntrathecalMilder injury limited to the posterior root at high volumes.[8]
BupivacaineRatIntrathecalAppeared to be the most neurotoxic, with severe injury in the posterior root and posterior column.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

1. In Vitro Growth Cone Collapse Assay

  • Objective: To assess the morphological changes in growing neurons upon exposure to local anesthetics.

  • Methodology:

    • Cell Culture: Isolate dorsal root ganglion neurons from chick embryos and culture them in a suitable medium.

    • Treatment: Expose the cultured neurons to varying concentrations of local anesthetics (e.g., Ropivacaine, Lidocaine, Bupivacaine) for a defined period (e.g., 15 minutes).

    • Microscopic Examination: Observe the morphological changes, specifically the collapse of growth cones and neurite degeneration, using a microscope.

    • Quantitative Analysis: Quantify the percentage of growth cone collapse to determine the IC50 values for each anesthetic.

    • Reversibility Assessment: After exposure, replace the anesthetic-containing medium with fresh medium and observe the neurons after a prolonged period (e.g., 20 hours) to assess the reversibility of the morphological changes.[5]

2. In Vitro Cell Viability and Cytotoxicity Assays

  • Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on neuronal cell viability.

  • Methodology:

    • Cell Culture: Plate developing motor neurons isolated from rat fetuses in 96-well plates and culture overnight.

    • Treatment: Expose the cells to a range of concentrations (e.g., 1, 10, 100, 1000 µM) of local anesthetics for specific durations (e.g., 1 or 24 hours). A control group with no anesthetic is included.

    • Cell Viability Assay (CCK-8): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate. Measure the absorbance at 450 nm, which is directly proportional to the number of viable cells.[6][9]

    • Cytotoxicity Assay (LDH): Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the culture medium, which indicates cell membrane damage.

3. In Vivo Assessment of Neurotoxicity in a Rat Spinal Model

  • Objective: To compare the neurotoxic effects of intrathecally administered local anesthetics in an animal model.

  • Methodology:

    • Animal Model: Use adult male rats.

    • Intrathecal Administration: Administer a specific volume and concentration of the local anesthetics (e.g., Ropivacaine, Bupivacaine, Levobupivacaine (B138063), Procaine) into the subarachnoid space.

    • Behavioral Analysis: Assess walking behavior and sensory thresholds at defined time points post-injection.

    • Histopathological Examination: After a set period (e.g., 7 days), perfuse the animals and collect the spinal cord, posterior and anterior roots, and cauda equina for histological examination. Analyze for lesions, axonal degeneration, and other signs of neurotoxicity.[8]

Mandatory Visualizations

Signaling Pathways in Local Anesthetic-Induced Neurotoxicity

G Signaling Pathways in Local Anesthetic-Induced Neurotoxicity cluster_outcome LA Local Anesthetics Mito Mitochondrial Dysfunction LA->Mito induces Caspase Caspase Activation LA->Caspase PI3K PI3K/Akt Pathway Inhibition LA->PI3K inhibits MAPK MAPK Pathway Activation LA->MAPK activates ROS Increased ROS Mito->ROS ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath PI3K->CellDeath contributes to MAPK->CellDeath contributes to

Caption: Key signaling pathways involved in local anesthetic-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

G Experimental Workflow for In Vitro Neurotoxicity Assessment Start Start CellCulture Neuronal Cell Culture (e.g., DRG or Motor Neurons) Start->CellCulture Treatment Exposure to Local Anesthetics (Varying Concentrations & Durations) CellCulture->Treatment Morphology Morphological Analysis (e.g., Growth Cone Collapse) Treatment->Morphology Viability Cell Viability/Cytotoxicity Assays (e.g., CCK-8, LDH) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis DataAnalysis Data Analysis & Comparison Morphology->DataAnalysis Viability->DataAnalysis Apoptosis->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for assessing local anesthetic neurotoxicity in vitro.

References

Benchmarking Piridocaine Hydrochloride Against Novel Anesthetic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Piridocaine Hydrochloride against a selection of novel and established local anesthetic agents. Due to the limited availability of recent quantitative data for this compound, this document focuses on providing a detailed, data-driven comparison of contemporary anesthetics, with a qualitative overview of this compound based on available information.

Introduction to Local Anesthetic Agents

Local anesthetics are essential therapeutic agents that reversibly block nerve impulse transmission, leading to a temporary loss of sensation in a specific area of the body. The primary mechanism of action for most local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal cell membrane, preventing the influx of sodium ions necessary for the generation and propagation of an action potential.[1][2]

This compound , also known as Lucaine hydrochloride, is a piperidyl propanol (B110389) ester of orthoaminobenzoic acid.[3] While historically used as a local anesthetic, particularly in obstetrics, detailed contemporary quantitative data on its performance metrics are scarce in publicly available literature.

This guide benchmarks this compound against the following agents:

  • Lidocaine: A widely used, intermediate-potency amide local anesthetic, often considered a gold standard for comparison.[1][4]

  • Articaine: A newer generation amide local anesthetic with a thiophene (B33073) ring, known for its rapid onset and good tissue penetration.

  • Ropivacaine: A long-acting amide local anesthetic, developed as a safer alternative to bupivacaine (B1668057) with reduced cardiotoxicity.

  • Levobupivacaine: The S-enantiomer of bupivacaine, also with a more favorable safety profile compared to its racemic mixture.

  • Liposomal Bupivacaine: An extended-release formulation of bupivacaine designed to prolong the duration of analgesia.

Mechanism of Action of Local Anesthetics

The primary target for local anesthetics is the voltage-gated sodium channel on the neuronal cell membrane. By binding to a specific receptor site within the channel, these agents stabilize the channel in its inactivated state, preventing the influx of sodium ions and thereby blocking the propagation of action potentials.

Local_Anesthetic_Mechanism_of_Action cluster_membrane Neuronal Cell Membrane Na_Channel Voltage-Gated Sodium Channel Pore (Interior) Exterior Blockade Blockade of Sodium Influx Na_Channel->Blockade Stabilized in Inactive State Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel:p_out Depolarization Signal LA Local Anesthetic (e.g., Piridocaine) LA->Na_Channel:p_in Binds to Receptor Site No_Sensation Absence of Sensation Blockade->No_Sensation Prevents Action Potential Propagation

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Comparative Data of Anesthetic Agents

The following tables summarize the available quantitative data for the selected anesthetic agents. Data for this compound is not included due to the lack of available quantitative information in the searched literature.

Table 1: Physicochemical and Pharmacokinetic Properties
AgentChemical ClasspKaOnset of ActionDuration of Action (with epinephrine)Protein Binding (%)
Lidocaine Amide7.9Rapid (2-5 min)60-120 min60-80
Articaine Amide7.8Rapid (1-3 min)60-75 min95
Ropivacaine Amide8.1Slow (15-30 min)120-360 min94
Levobupivacaine Amide8.1Slow (10-20 min)120-480 min>97
Liposomal Bupivacaine Amide8.1Slow (up to 30 min)Up to 72 hours>95
Table 2: Anesthetic Potency and Toxicity
AgentRelative Potency (vs. Lidocaine)CNS ToxicityCardiovascular Toxicity
Lidocaine 1ModerateModerate
Articaine 1.5LowLow
Ropivacaine 4Lower than BupivacaineLower than Bupivacaine
Levobupivacaine 4Lower than BupivacaineLower than Bupivacaine
Liposomal Bupivacaine 4Lower systemic toxicity due to slow releaseLower systemic toxicity due to slow release

Note: Data is compiled from various preclinical and clinical studies and may vary depending on the specific experimental conditions and clinical application.

Experimental Protocols

Rodent Sciatic Nerve Block Model for Efficacy Assessment

This in vivo model is a standard for evaluating the efficacy of local anesthetics, assessing both sensory and motor blockade.

Sciatic_Nerve_Block_Workflow cluster_setup Experimental Setup cluster_assessment Assessment of Blockade Animal_Prep Animal Preparation (e.g., Rat, Anesthetized) Injection Injection of Anesthetic (near sciatic nerve) Animal_Prep->Injection Sensory_Test Sensory Blockade Test (e.g., Hot Plate, Von Frey) Injection->Sensory_Test Motor_Test Motor Blockade Test (e.g., Rota-rod, Grip Strength) Injection->Motor_Test Data_Analysis Data Analysis (Onset, Duration, Intensity) Sensory_Test->Data_Analysis Motor_Test->Data_Analysis

Caption: Workflow for a rodent sciatic nerve block experiment.

Methodology:

  • Animal Preparation: Adult Sprague-Dawley rats are anesthetized (e.g., with isoflurane). The hind limb is shaved and disinfected.

  • Injection: The anesthetic agent is injected in close proximity to the sciatic nerve.

  • Sensory Blockade Assessment: The sensory block is evaluated using methods such as the hot plate test (measuring withdrawal latency from a thermal stimulus) or von Frey filaments (assessing mechanical threshold).

  • Motor Blockade Assessment: Motor function is assessed using tests like the rota-rod test (evaluating motor coordination) or a grip strength meter.

  • Data Collection: The onset time, duration, and intensity of both sensory and motor blockade are recorded at predetermined intervals.

Voltage Clamp Assay for Mechanistic Studies

The voltage clamp technique allows for the direct measurement of ion channel activity, providing insights into the mechanism of drug-channel interactions.

Voltage_Clamp_Workflow Cell_Prep Cell Preparation (e.g., HEK293 cells expressing NaV channels) Patch_Clamp Patch Clamp Setup (Whole-cell configuration) Cell_Prep->Patch_Clamp Voltage_Control Membrane Voltage Clamp (Command Potential) Patch_Clamp->Voltage_Control Current_Measure Measure Sodium Current (Inward flow of Na+ ions) Voltage_Control->Current_Measure Drug_Application Application of Anesthetic Current_Measure->Drug_Application Data_Analysis Data Analysis (IC50, Onset/Offset kinetics) Current_Measure->Data_Analysis Drug_Application->Current_Measure Repeat Measurement

Caption: Workflow for a voltage clamp experiment to study sodium channel blockade.

Methodology:

  • Cell Preparation: A cell line (e.g., HEK293) is transfected to express the specific voltage-gated sodium channel subtype of interest.

  • Patch Clamp Configuration: The whole-cell patch-clamp technique is used to gain electrical access to the cell's interior.

  • Voltage Clamping: The membrane potential is held at a specific voltage (clamped) by the patch-clamp amplifier.

  • Elicitation of Sodium Current: A depolarizing voltage step is applied to open the sodium channels, and the resulting inward sodium current is measured.

  • Drug Application: The anesthetic agent is applied to the cell, and the sodium current is measured again to determine the extent of inhibition.

  • Data Analysis: Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50), and the kinetics of channel blockade are analyzed.

Conclusion

While this compound has a history of use as a local anesthetic, the lack of recent, publicly available quantitative data makes a direct, evidence-based comparison with modern anesthetic agents challenging. The novel agents discussed in this guide, such as articaine, ropivacaine, levobupivacaine, and liposomal bupivacaine, have been extensively studied and offer a range of properties in terms of onset, duration, and safety profiles. For researchers and drug development professionals, the selection of an appropriate anesthetic agent will depend on the specific clinical application, balancing the need for rapid onset, prolonged duration of action, and a favorable safety margin. The experimental protocols outlined provide a framework for the continued evaluation and development of new and improved local anesthetic agents.

References

Safety Operating Guide

Proper Disposal of Piridocaine (Prilocaine) Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Piridocaine Hydrochloride, more commonly known as Prilocaine Hydrochloride, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this substance, in line with regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling Prilocaine Hydrochloride includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. In the event of a spill, immediately consult the Safety Data Sheet (SDS) for specific cleanup procedures. For small spills, carefully sweep the solid material to avoid generating dust and place it into a designated, labeled waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of Prilocaine Hydrochloride must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

  • Waste Characterization: Based on available Safety Data Sheets, Prilocaine Hydrochloride is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[1][2] This classification necessitates its management as hazardous waste.

  • Waste Collection:

    • Collect all waste material, including residual product and any contaminated consumables (e.g., weighing paper, gloves, and wipers), in a dedicated, clearly labeled, and sealable waste container.

    • The container must be compatible with the chemical properties of Prilocaine Hydrochloride.

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The full chemical name: "Prilocaine Hydrochloride"

      • The CAS Number: 1786-81-8

      • Appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste")

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[3] The primary method for the disposal of pharmaceutical hazardous waste is incineration at a permitted facility.

Data Presentation: Summary of Prilocaine Hydrochloride Properties

PropertyInformationSource
Chemical Name Prilocaine Hydrochloride[3]
CAS Number 1786-81-8[3]
Physical State Solid[4]
Appearance White or crystalline powder[4]
Primary Hazard Harmful if swallowed[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Prilocaine Hydrochloride.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Prilocaine Hydrochloride Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Labeled Container ppe->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate store_waste Store in Designated Hazardous Waste Area segregate->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Vendor store_waste->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

References

Essential Safety and Logistical Information for Handling Piridocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Piridocaine Hydrochloride (also known as Lucaine hydrochloride) was not located during the search. The following information is based on the safety data for structurally similar amide-type local anesthetics, such as Lidocaine Hydrochloride and Prilocaine Hydrochloride. This guide should be used for informational purposes only, and it is crucial to consult the specific SDS for this compound upon its availability and to conduct a thorough risk assessment before handling this chemical.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The information is compiled to build trust and provide value beyond the product itself, ensuring a safe laboratory environment.

Hazard Summary for Amide-Type Local Anesthetics (Based on Lidocaine Hydrochloride Data)

The following table summarizes the potential hazards associated with amide-type local anesthetics, using Lidocaine Hydrochloride as a representative compound. These hazards should be considered when handling this compound until specific data is available.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[1]
Eye Damage/Irritation May cause serious eye irritation.[1]
Respiratory Sensitization May cause respiratory irritation.[1]

Operational Plan for Handling this compound

A systematic approach is essential for safely handling this compound in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation exposure.[3]

  • Containment: For procedures that may generate dust or aerosols, use a glove box or other containment solutions.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves properly.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]
Skin and Body Protection A lab coat or other protective clothing to prevent skin contact.[5]
Respiratory Protection Not typically required if handled in a fume hood. If dusts are generated outside of a fume hood, a NIOSH-approved respirator is necessary.
Handling Procedures
  • Receiving and Storage: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep containers tightly closed.

  • Weighing and Preparation: Conduct weighing and solution preparation within a chemical fume hood to control dust and vapor.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in designated, labeled, and sealed containers.[3]

  • Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company.[2][5] Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Decontaminate any surfaces or equipment that have come into contact with this compound.

Emergency Procedures

Spill Response Workflow

A Chemical Spill Occurs B Evacuate Immediate Area A->B C Alert Others & Cordon Off Area B->C D Consult SDS for Piridocaine HCl C->D E Don Appropriate PPE D->E F Contain the Spill E->F G Absorb with Inert Material F->G H Collect Waste in Labeled Container G->H I Decontaminate the Area H->I J Dispose of Waste via Licensed Contractor I->J K Report the Incident J->K

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor.[2]

  • In Case of Skin Contact: Immediately wash with plenty of water.[5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5]

  • If Inhaled: Move the person to fresh air.[3]

Conceptual Signaling Pathway of Local Anesthetics

The following diagram illustrates the general mechanism of action for amide-type local anesthetics.

cluster_0 Neuron Membrane A Local Anesthetic (e.g., Piridocaine) B Voltage-Gated Sodium Channel A->B Binds to C Blockage of Sodium Influx B->C Leads to D Inhibition of Action Potential C->D Results in E Blockage of Nerve Conduction D->E Causes

Caption: General signaling pathway of local anesthetics.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.